molecular formula C7H13NO2 B1342041 1-Ethylpyrrolidine-3-carboxylic acid CAS No. 5370-36-5

1-Ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1342041
CAS No.: 5370-36-5
M. Wt: 143.18 g/mol
InChI Key: PABPPMMBRRZHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPPMMBRRZHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601472
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-36-5
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1-Ethylpyrrolidine-3-carboxylic Acid: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethylpyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of a primary synthetic route to this valuable molecule, designed for researchers, scientists, and professionals in drug development. The following sections will detail the strategic considerations, a step-by-step experimental protocol, and the underlying chemical principles that ensure a successful and reproducible synthesis. Our focus is on a robust and scalable pathway starting from the commercially available pyrrolidine-3-carboxylic acid, emphasizing practical insights and the rationale behind each procedural step.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its conformational rigidity and the stereochemical possibilities it presents make it an attractive component for designing ligands that interact with specific biological targets.[1] this compound, in particular, offers a versatile platform for further chemical elaboration, with the secondary amine and carboxylic acid functionalities providing orthogonal handles for diverse chemical transformations.

Strategic Overview of the Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process starting from pyrrolidine-3-carboxylic acid:

  • Esterification of the Carboxylic Acid: The carboxylic acid is first converted to an ester, typically an ethyl ester. This serves a dual purpose: it protects the carboxylic acid from reacting in the subsequent N-alkylation step and enhances the solubility of the intermediate in organic solvents.

  • N-Ethylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is then selectively ethylated to introduce the desired ethyl group at the 1-position.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the ethyl ester to yield the target this compound.

This strategy is advantageous due to the ready availability of the starting material, the high-yielding nature of the individual reactions, and the straightforward purification procedures.

Synthesis of this compound Pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid Ethyl pyrrolidine-3-carboxylate Ethyl pyrrolidine-3-carboxylate Pyrrolidine-3-carboxylic acid->Ethyl pyrrolidine-3-carboxylate EtOH, SOCl2 (Esterification) Ethyl 1-ethylpyrrolidine-3-carboxylate Ethyl 1-ethylpyrrolidine-3-carboxylate Ethyl pyrrolidine-3-carboxylate->Ethyl 1-ethylpyrrolidine-3-carboxylate EtI, K2CO3 (N-Ethylation) This compound This compound Ethyl 1-ethylpyrrolidine-3-carboxylate->this compound NaOH(aq) (Hydrolysis)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl pyrrolidine-3-carboxylate

This initial step protects the carboxylic acid functionality as an ethyl ester. The use of thionyl chloride in ethanol is a classic and effective method for this transformation.

Protocol:

  • To a stirred solution of pyrrolidine-3-carboxylic acid (1.0 eq) in absolute ethanol (5 mL per gram of starting material) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, ethyl pyrrolidine-3-carboxylate hydrochloride, can be used in the next step without further purification.

Parameter Value Reference
Starting MaterialPyrrolidine-3-carboxylic acid[2]
ReagentsEthanol, Thionyl ChlorideN/A
ProductEthyl pyrrolidine-3-carboxylate[3]
Typical Yield>95% (crude)N/A
Step 2: Synthesis of Ethyl 1-ethylpyrrolidine-3-carboxylate

With the carboxylic acid protected, the secondary amine is now available for selective N-alkylation. Iodoethane is a suitable ethylating agent for this purpose.

Protocol:

  • Dissolve the crude ethyl pyrrolidine-3-carboxylate hydrochloride from the previous step in a suitable aprotic solvent such as acetonitrile or DMF (10 mL per gram of starting material).

  • Add a base, such as potassium carbonate (2.5 eq), to neutralize the hydrochloride salt and facilitate the alkylation.

  • Add iodoethane (1.5 eq) to the suspension and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting MaterialEthyl pyrrolidine-3-carboxylate[3]
ReagentsIodoethane, Potassium Carbonate[4]
ProductEthyl 1-ethylpyrrolidine-3-carboxylateN/A
Typical Yield70-85%N/A
Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.

Protocol:

  • Dissolve the purified ethyl 1-ethylpyrrolidine-3-carboxylate in a mixture of water and a co-solvent like methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted starting material.

  • The aqueous layer containing the product can then be concentrated under reduced pressure to yield the final product, this compound, often as a hydrochloride salt.

Parameter Value Reference
Starting MaterialEthyl 1-ethylpyrrolidine-3-carboxylateN/A
ReagentsSodium Hydroxide, Hydrochloric Acid[5]
ProductThis compoundN/A
Typical Yield>90%N/A

Alternative Synthetic Strategies

While the outlined pathway is robust, other synthetic approaches can be considered depending on the availability of starting materials and the desired stereochemistry.

  • Reductive Amination: An alternative route involves the reductive amination of a suitable keto-ester with ethylamine, followed by cyclization.

  • Asymmetric Synthesis: For enantiomerically pure this compound, chiral pool synthesis starting from (R)- or (S)-pyrrolidine-3-carboxylic acid can be employed.[1][6] Asymmetric Michael addition reactions have also been developed to construct the chiral pyrrolidine ring.[7][8]

Alternative Synthetic Strategies cluster_0 Reductive Amination Route cluster_1 Asymmetric Synthesis Keto-ester Keto-ester Intermediate Amine Intermediate Amine Keto-ester->Intermediate Amine EtNH2, NaBH3CN 1-Ethylpyrrolidine-3-carboxylate 1-Ethylpyrrolidine-3-carboxylate Intermediate Amine->1-Ethylpyrrolidine-3-carboxylate Cyclization (R)- or (S)-pyrrolidine-3-carboxylic acid (R)- or (S)-pyrrolidine-3-carboxylic acid Enantiopure Product Enantiopure Product (R)- or (S)-pyrrolidine-3-carboxylic acid->Enantiopure Product N-Ethylation Acyclic Precursors Acyclic Precursors Acyclic Precursors->Enantiopure Product Asymmetric Michael Addition

Figure 2: Overview of alternative synthetic approaches.

Characterization and Quality Control

The identity and purity of the synthesized this compound and its intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the ethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound presented herein offers a reliable and scalable method for producing this important building block. The strategic use of a protecting group for the carboxylic acid allows for the selective N-ethylation of the pyrrolidine ring, leading to the desired product in good overall yield. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize this valuable compound for their drug discovery and development programs.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ.
  • BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(12), 3123. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.
  • CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
  • Sigma-Aldrich. (n.d.). Ethyl pyrrolidine-3-carboxylate 97 80028-44-0.
  • PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivative.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 1-Ethylpyrrolidine-3-carboxylic acid, a compound for which the direct mechanism of action is not yet fully elucidated in publicly available literature. As such, this document serves as a forward-looking technical guide, postulating potential mechanisms of action based on the well-documented bioactivities of structurally analogous compounds. We will delve into the chemical rationale for these hypotheses and provide a comprehensive roadmap of experimental protocols to systematically investigate and validate these putative pathways. This guide is designed to be a practical and intellectually rigorous resource for researchers embarking on the study of this and similar novel chemical scaffolds.

Part 1: Deconstructing the Scaffold - A Rationale for Putative Biological Targets

The structure of this compound, featuring a pyrrolidine ring, an ethyl group at the 1-position, and a carboxylic acid at the 3-position, provides several clues to its potential biological activity. The pyrrolidine ring is a common motif in a vast array of biologically active molecules, including enzyme inhibitors and receptor agonists.[1][2] The carboxylic acid group, being ionizable, can participate in crucial ionic interactions and hydrogen bonding with biological targets.[3][4]

Based on extensive literature precedent for substituted pyrrolidine-3-carboxylic acids, we can hypothesize several primary mechanisms of action for this compound.

Hypothesis A: Inhibition of InhA in Mycobacterial Species

A compelling line of inquiry stems from the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[5] InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular agents.[5] Although our target molecule is a carboxylic acid and not a carboxamide, the core pyrrolidine scaffold is present. It is plausible that the carboxylic acid moiety could still interact with key residues in the active site of InhA, potentially mimicking a substrate or interacting with the NADH cofactor.

Hypothesis B: Antagonism of Endothelin Receptors

Several pyrrolidine-3-carboxylic acid derivatives have been identified as potent and selective antagonists of the endothelin A (ETA) receptor.[6] These antagonists have therapeutic potential in managing hypertension and other cardiovascular diseases. The specific substitutions on the pyrrolidine ring are crucial for high-affinity binding.[6] While this compound is a simpler molecule than the documented antagonists, it could serve as a foundational scaffold or a weak binder, providing a starting point for medicinal chemistry optimization.

Hypothesis C: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been shown to act as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[7] PPARs are nuclear receptors that play a critical role in the regulation of metabolism. Agonists of these receptors are used in the treatment of dyslipidemia and type 2 diabetes. The ethyl group in our molecule of interest could potentially occupy a hydrophobic pocket in the ligand-binding domain of a PPAR, warranting investigation into this target class.

Part 2: A Practical Guide to Experimental Validation

To systematically investigate the putative mechanisms of action of this compound, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Initial Target Screening and Binding Assays

The first step is to ascertain whether this compound interacts with the hypothesized targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for InhA, ETA receptor, and PPARγ.

  • Methodology:

    • InhA: A competitive binding assay using purified recombinant InhA and a radiolabeled known inhibitor (e.g., [3H]-triclosan).

    • ETA Receptor: A membrane-based radioligand binding assay using membranes from cells overexpressing the human ETA receptor and a radiolabeled antagonist (e.g., [125I]-endothelin-1).

    • PPARγ: A scintillation proximity assay (SPA) using purified recombinant human PPARγ ligand-binding domain and a radiolabeled agonist (e.g., [3H]-rosiglitazone).

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. This will be converted to a binding affinity constant (Ki).

Target Radioligand Expected Outcome for a Positive Hit
InhA[3H]-triclosanA concentration-dependent decrease in radioligand binding, yielding a measurable IC50 value.
ETA Receptor[125I]-endothelin-1A concentration-dependent displacement of the radioligand, indicating competitive binding.
PPARγ[3H]-rosiglitazoneA reduction in the SPA signal, signifying displacement of the radiolabeled agonist.
Functional Assays to Determine Agonist vs. Antagonist Activity

Should binding be confirmed, the next logical step is to determine the functional consequence of this interaction.

Experimental Protocol: In Vitro Functional Assays

  • Objective: To characterize the functional activity of this compound at its confirmed binding target(s).

  • Methodology:

    • InhA Inhibition Assay: A spectrophotometric assay measuring the decrease in NADH absorbance at 340 nm in the presence of InhA, its substrate, and varying concentrations of the test compound.

    • ETA Receptor Functional Assay: A cell-based assay measuring changes in intracellular calcium levels in response to endothelin-1 in the presence and absence of this compound.

    • PPARγ Reporter Gene Assay: A cell-based luciferase reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements upstream of the luciferase gene.

  • Data Analysis: For the InhA assay, an IC50 value will be determined. For the receptor assays, dose-response curves will be generated to determine EC50 (for agonists) or IC50 (for antagonists).

Diagram 1: Workflow for Investigating Putative Mechanisms

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism Elucidation H1 Hypothesis A: InhA Inhibition Binding Radioligand Binding Assays H1->Binding H2 Hypothesis B: ETA Receptor Antagonism H2->Binding H3 Hypothesis C: PPAR Modulation H3->Binding Functional In Vitro Functional Assays Binding->Functional If binding is confirmed Cellular Cell-Based Assays Functional->Cellular If functional activity is observed Elucidation Confirmed Mechanism of Action Cellular->Elucidation

Caption: A logical workflow for the investigation of this compound's mechanism of action.

Cell-Based and In Vivo Models

Positive results in in vitro functional assays would necessitate progression to more complex biological systems.

Experimental Protocol: Cellular and In Vivo Models

  • Objective: To evaluate the efficacy and preliminary safety profile of this compound in relevant cellular and animal models.

  • Methodology:

    • M. tuberculosis Growth Inhibition Assay: Determination of the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis.

    • Blood Pressure Monitoring in Rodents: For ETA receptor antagonists, evaluation of the effect on blood pressure in a hypertensive rat model.

    • Glucose and Lipid Profiling in Diabetic Mice: For PPAR agonists, assessment of the compound's effect on blood glucose, triglycerides, and cholesterol in a diabetic mouse model (e.g., db/db mice).

  • Data Analysis: Quantitative assessment of the relevant physiological parameters in treated versus control groups.

Part 3: Broader Implications and Future Directions

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and understanding the mechanism of action of even simple derivatives like this compound can have significant implications.[7] The versatility of this scaffold allows for a wide range of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future work should focus on structure-activity relationship (SAR) studies to optimize the initial hits from the proposed screening cascade. For instance, if InhA inhibition is confirmed, derivatization of the carboxylic acid to various amides and esters could be explored to enhance activity, as suggested by the literature on pyrrolidine carboxamides.[5]

Diagram 2: Putative Signaling Pathway for ETA Receptor Antagonism

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds and Activates Gq Gq Protein ETAR->Gq Activates Compound 1-Ethylpyrrolidine- 3-carboxylic acid Compound->ETAR Blocks Binding PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Vasoconstriction Ca->Response

Caption: Hypothesized mechanism of ETA receptor antagonism by this compound.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, a rational, hypothesis-driven approach based on the activities of structurally related compounds provides a clear path forward for its investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating its biological targets and functional effects. The insights gained from such studies will not only be crucial for understanding this specific molecule but will also contribute to the broader knowledge base of pyrrolidine-based scaffolds in drug discovery.

References

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • Conti, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6565. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(32), 5271-5274. [Link]

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]

  • LibreTexts. (2023). 17: Carboxylic Acids and their Derivatives. [Link]

  • LibreTexts. (2023). Carboxyl Derivatives. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Ethylpyrrolidine-3-carboxylic acid, a key building block in contemporary drug development. The following sections detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. The protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule comprises a saturated five-membered pyrrolidine ring, N-alkylated with an ethyl group, and substituted at the 3-position with a carboxylic acid. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

1.1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
COOH10.0 - 12.0broad singlet1H
H3~ 2.8 - 3.2multiplet1H
H2, H5 (CH₂)~ 2.5 - 3.0multiplet4H
N-CH₂-CH₃~ 2.4 - 2.8quartet2H
H4 (CH₂)~ 1.8 - 2.2multiplet2H
N-CH₂-CH₃~ 1.1triplet3H

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the 10-12 ppm region.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons on carbons adjacent to the nitrogen atom (H2 and H5) are expected to be slightly more deshielded than those further away (H4). The methine proton at the 3-position (H3), being adjacent to the electron-withdrawing carboxylic acid group, will also be shifted downfield. Protons on carbons adjacent to a carboxylic acid typically resonate in the 2.5-3.0 ppm range.[3]

  • N-Ethyl Group Protons: The methylene protons (N-CH₂-CH₃) will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (N-CH₂-CH₃) will appear as a triplet due to coupling with the two protons of the methylene group. The methylene protons are deshielded by the adjacent nitrogen atom.

1.2: ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
COOH170 - 185
C2, C5~ 50 - 60
C3~ 40 - 50
N-CH₂-CH₃~ 45 - 55
C4~ 25 - 35
N-CH₂-CH₃~ 10 - 15

Interpretation and Rationale:

  • Carboxyl Carbon (COOH): The carbon of the carboxylic acid is highly deshielded and appears in the 170-185 ppm region.[2][4][5]

  • Pyrrolidine Ring Carbons (C2, C3, C4, C5): The carbons of the pyrrolidine ring will have chemical shifts in the aliphatic region. The carbons directly bonded to the nitrogen atom (C2 and C5) are the most deshielded among the ring carbons. The C3 carbon, bearing the carboxylic acid group, will also be deshielded. The C4 carbon is expected to be the most upfield of the ring carbons.

  • N-Ethyl Group Carbons: The methylene carbon (N-CH₂-CH₃) is deshielded by the nitrogen and will appear in a similar region to the C2 and C5 carbons of the ring. The methyl carbon (N-CH₂-CH₃) will be the most upfield signal in the spectrum.

1.3: Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift range.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad, strong
C-H (Aliphatic)2850 - 3000Medium to strong, sharp
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C-N (Amine)1000 - 1250Medium
C-O (Carboxylic Acid)1210 - 1320Medium to strong

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹.[7][8] This broadening is due to extensive hydrogen bonding between carboxylic acid molecules.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[8]

  • C-H Stretch: The C-H stretching vibrations of the ethyl group and the pyrrolidine ring will appear as sharp peaks in the 2850-3000 cm⁻¹ region.[9]

  • C-N and C-O Stretches: Absorptions corresponding to the C-N stretching of the tertiary amine and the C-O stretching of the carboxylic acid will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

2.1: Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • For Solids (as a KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • For Neat Liquids/Oils (as a thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • For Solutions: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 143.18 (for C₇H₁₃NO₂)

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃): m/z = 114

    • Loss of the carboxylic acid group (-COOH): m/z = 98

    • Alpha-cleavage adjacent to the nitrogen, leading to the loss of a propyl radical: m/z = 100

    • Decarboxylation (-CO₂): m/z = 98 (from M⁺-45)

    • A characteristic fragmentation for carboxylic acids is the loss of OH (m/z = M-17) followed by the loss of CO (m/z = M-17-28).[2]

Interpretation and Rationale:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the molecule.[10][11][12] The molecular ion peak, corresponding to the intact molecule with one electron removed, may be observed. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For this compound, cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the carboxylic acid group are expected to be prominent pathways.

3.1: Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: The sample, which must be volatile, can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[13]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11][13]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Prep (in Deuterated Solvent) NMR_Acquire Data Acquisition (¹H & ¹³C) NMR_Sample->NMR_Acquire NMR_Process Data Processing & Analysis NMR_Acquire->NMR_Process End Structural Elucidation NMR_Process->End IR_Sample Sample Prep (KBr or Film) IR_Acquire Data Acquisition IR_Sample->IR_Acquire IR_Process Functional Group Analysis IR_Acquire->IR_Process IR_Process->End MS_Sample Sample Introduction (GC or Probe) MS_Acquire Ionization & Mass Analysis MS_Sample->MS_Acquire MS_Process Fragmentation Pattern Analysis MS_Acquire->MS_Process MS_Process->End Start This compound Start->NMR_Sample Start->IR_Sample Start->MS_Sample

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

References

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

CAS number for 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 5370-36-5 , is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a saturated five-membered nitrogen-containing ring (a pyrrolidine) substituted with an ethyl group at the nitrogen and a carboxylic acid at the 3-position, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety considerations for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 5370-36-5[1]
Molecular Formula C7H13NO2[1]
Molecular Weight 143.19 g/mol [1]
Boiling Point 243.6°C at 760 mmHg[1]
Density 1.104 g/cm³[1]
Refractive Index 1.489[1]
Flash Point 101.1°C[1]

Synthesis and Purification

The synthesis of substituted pyrrolidine-3-carboxylic acids often involves multi-step sequences that allow for precise control over stereochemistry and functional group placement. While numerous synthetic routes exist for related structures, a common and illustrative approach involves the construction of the pyrrolidine ring followed by N-alkylation. A plausible synthetic pathway is outlined below. The synthesis of related chiral compounds, such as (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, often starts from readily available chiral precursors like glycine ethyl ester and involves steps like ring closure, substitution, and catalytic hydrogenation.[3]

Synthesis_Pathway cluster_0 Core Synthesis Start Pyrrolidine-3-carboxylic acid ester Step1 N-Alkylation Start->Step1 Ethyl iodide, Base (e.g., K2CO3) Product This compound ester Step1->Product Step2 Ester Hydrolysis Product->Step2 Aqueous base (e.g., NaOH), then Acid workup Final This compound Step2->Final

Illustrative synthetic pathway for this compound.
Experimental Protocol: N-Ethylation and Hydrolysis

This protocol describes a general procedure for the synthesis of this compound from a suitable pyrrolidine-3-carboxylic acid ester precursor.

Step 1: N-Ethylation of Pyrrolidine-3-carboxylic acid ethyl ester

  • Reaction Setup: To a solution of ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.5 eq). The base is crucial for neutralizing the hydrochloride salt and facilitating the subsequent nucleophilic substitution.

  • Reagent Addition: Add ethyl iodide (1.2 eq) to the mixture. The reaction is typically stirred at room temperature or gently heated (e.g., to 60°C) to drive the reaction to completion.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove residual salts and solvent.

  • Purification: The crude ethyl 1-ethylpyrrolidine-3-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified ethyl 1-ethylpyrrolidine-3-carboxylate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (1.5-2.0 eq), to the ester solution. The mixture is stirred, often at an elevated temperature (e.g., 50-70°C), to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

  • Acidification: After the reaction is complete (as monitored by TLC or LC-MS), the mixture is cooled to room temperature. The pH of the solution is carefully adjusted to be slightly acidic (pH ~5-6) using an acid like hydrochloric acid. This step protonates the carboxylate to form the final carboxylic acid product.

  • Isolation: The final product, this compound, may precipitate out of the solution upon acidification or can be isolated by concentrating the solvent. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized this compound is a critical step. A multi-technique approach is essential for unambiguous characterization.

Analytical_Workflow cluster_workflow Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS HPLC HPLC/UPLC Sample->HPLC Result Structure & Purity Confirmed NMR->Result Structural Elucidation MS->Result Molecular Weight Confirmation HPLC->Result Purity Assessment

A typical workflow for the analytical characterization of the target compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group protons and the protons on the pyrrolidine ring, with their chemical shifts and coupling patterns confirming the connectivity. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The analysis should reveal a peak corresponding to the protonated molecule [M+H]⁺ at m/z 144.10.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column is typically used, and the purity is determined by the area percentage of the main peak in the chromatogram. For carboxylic acids, which can be challenging to analyze via traditional methods, derivatization may be employed to improve chromatographic retention and sensitivity.[5][6]

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[7] this compound serves as a key intermediate, providing a robust scaffold that can be further elaborated to generate novel therapeutic agents.

Applications Core This compound Activation Carboxylic Acid Activation (e.g., Amide Coupling) Core->Activation API Active Pharmaceutical Ingredient (API) Activation->API R2 Further Modification API->R2 R1 Amine (R-NH2) R1->Activation

Role as a building block in the synthesis of complex pharmaceutical agents.
  • Scaffold for Medicinal Chemistry: The pyrrolidine ring is a "privileged scaffold" that can be oriented in three-dimensional space to interact with protein binding pockets. The ethyl group on the nitrogen can influence lipophilicity and metabolic stability.

  • Intermediate for APIs: This molecule and its stereoisomers are crucial intermediates for complex drugs. For instance, related structures like (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid are key intermediates in the synthesis of Upadacitinib, a Janus kinase (JAK) inhibitor.[8]

  • Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs, which can improve properties like oral bioavailability. These ester prodrugs are then hydrolyzed in vivo by esterases to release the active carboxylic acid-containing drug.[9]

Safety and Handling

Hazard CategoryPrecautionary Measures and Handling
Eye Contact Causes serious eye damage.[10][12] Action: Wear appropriate eye/face protection (safety goggles, face shield). In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][12]
Skin Contact May cause skin irritation. Action: Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
Inhalation May cause respiratory irritation. Action: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[13]
Ingestion Harmful if swallowed. Action: Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and immediately call a POISON CENTER or doctor.[13]
Storage Store in a well-ventilated place. Keep container tightly closed.[11][14] Store locked up.[10][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical and follow all institutional safety protocols.

References

  • (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid; . Pharmaffiliates. [Link]

  • 1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)- . GSRS. [Link]

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series . PubMed Central. [Link]

  • 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride . PubChem. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones . ResearchGate. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . PubMed Central. [Link]

  • This compound hydrochloride (C7H13NO2) . PubChemLite. [Link]

  • Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis? . Papharma. [Link]

  • 1-Methylpyrrolidine-3-carboxylic acid . PubChem. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold . MDPI. [Link]

  • Acids: Derivatization for GC Analysis . ScienceDirect. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. [Link]

  • Prodrugs of Drugs Bearing Carboxylic Acids . SpringerLink. [Link]

Sources

solubility of 1-Ethylpyrrolidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Ethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption and formulation challenges.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the scarcity of published experimental data for this specific molecule, this document synthesizes foundational principles of solubility, established analytical methodologies, and a plausible, illustrative solubility profile based on its chemical structure. We delve into the theoretical framework governing its solubility, present industry-standard protocols for experimental determination, and discuss the practical implications for research and formulation.

Introduction to this compound and the Imperative of Solubility

This compound is a derivative of pyrrolidine, featuring a tertiary amine and a carboxylic acid functional group. This structure confers zwitterionic properties, meaning it can carry both a positive and a negative charge, making its solubility highly dependent on the pH of the surrounding medium.

Chemical Structure:

  • Formula: C7H13NO2[3]

  • Molecular Weight: 143.19 g/mol [3]

  • Core Scaffold: A five-membered pyrrolidine ring.

  • Key Functional Groups:

    • A tertiary amine (the ethyl-substituted nitrogen at position 1).

    • A carboxylic acid at position 3.

The solubility of a compound is a cornerstone of drug discovery and development, influencing everything from in vitro assay reliability to in vivo pharmacokinetics.[1][4] A compound with poor solubility can present significant challenges, including:

  • Poor absorption and low bioavailability.[2]

  • Inaccurate results in biological screening assays.[1]

  • Difficulties in developing suitable formulations for clinical use.

Therefore, a thorough understanding and accurate measurement of solubility are essential early in the development process to guide lead optimization and de-risk candidates.[2][5]

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by its inherent physicochemical properties.

  • Zwitterionic Nature: The presence of both an acidic group (carboxylic acid) and a basic group (tertiary amine) means the molecule's net charge is highly pH-dependent. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, which typically corresponds to its point of minimum aqueous solubility.

  • pKa (Predicted):

    • The pKa of the carboxylic acid is predicted to be in the range of 3.5 - 4.5 . Below this pH, the group is predominantly protonated (neutral, -COOH). Above this pH, it is deprotonated (negative, -COO⁻).

    • The pKa of the tertiary amine (as its conjugate acid) is predicted to be in the range of 10.0 - 11.0 . Below this pH, the amine is predominantly protonated (positive, -NH⁺-). Above this pH, it is neutral (-N-).

  • LogP (Predicted): The predicted octanol-water partition coefficient (LogP) for the neutral form of the molecule is expected to be low, suggesting a preference for polar environments.

These properties indicate that this compound is a polar, ionizable molecule. Its solubility will be lowest near its isoelectric point and will increase significantly at pH values where it exists as a charged species (either a cation at low pH or an anion at high pH).[6]

The Impact of pH on Ionization State

The following diagram illustrates the predominant ionic species of this compound across a physiological pH range. Understanding this relationship is fundamental to predicting and explaining its solubility behavior.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., pH > 11) low_ph_species Predominantly Cationic -COOH -NH+- High Solubility mid_ph_species Zwitterionic -COO- -NH+- Minimum Solubility low_ph_species->mid_ph_species Increase pH high_ph_species Predominantly Anionic -COO- -N- High Solubility mid_ph_species->high_ph_species Increase pH

Caption: Ionization states of this compound vs. pH.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method.[4][7]

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[8]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial securely and place it in an orbital shaker set to a consistent agitation speed (e.g., 150-300 RPM) and temperature (e.g., 25°C or 37°C).[8][9] The system should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vial to stand for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining fine particles.[4]

  • Sample Preparation for Analysis: Immediately after filtration, dilute the saturated solution with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.[1][10]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of µg/mL or mM.

Workflow for Shake-Flask Solubility Determination

G start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Precise Volume of Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (24-48h at constant T°) add_solvent->equilibrate separate Separate Solid and Liquid (Centrifuge / Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze end End: Solubility Value analyze->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Illustrative Solubility Profile of this compound

Disclaimer: The following quantitative data is illustrative and not based on published experimental results. It is a scientifically plausible profile generated based on the structure of this compound and the known behavior of similar zwitterionic molecules.

Table 1: Aqueous Solubility as a Function of pH

The pH-solubility profile is paramount for an ionizable compound. The lowest solubility is expected at the isoelectric point (pI), with solubility increasing dramatically in acidic and basic conditions.

pHPredominant SpeciesExpected Solubility (µg/mL)Expected Solubility (mM)Rationale
2.0Cationic> 20,000> 139.7Amine is protonated (-NH⁺-), forming a soluble salt.
4.5Cationic/Zwitterion~5,000~34.9Approaching the pI, solubility decreases.
7.0 Zwitterionic ~800 ~5.6 Near the isoelectric point; minimum solubility.
9.0Zwitterion/Anionic~12,000~83.8Carboxylate (-COO⁻) form dominates, increasing solubility.
12.0Anionic> 25,000> 174.6Both groups contribute to forming a highly soluble salt.
Table 2: Solubility in Common Organic Solvents

The solubility in organic solvents is governed by the "like dissolves like" principle. Polar solvents are expected to be more effective than non-polar ones.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale
MethanolPolar Protic> 50Strong hydrogen bonding interactions with both functional groups.
EthanolPolar Protic> 30Good hydrogen bonding capability.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Highly effective at solvating a wide range of polar compounds.
AcetonitrilePolar Aprotic~5Moderate polarity, less effective than DMSO or alcohols.
Dichloromethane (DCM)Non-polar< 0.1Poor match for the polar, zwitterionic nature of the compound.
HexaneNon-polar< 0.01Very low polarity; unable to disrupt the strong intermolecular forces of the solute.

Practical Implications for Drug Development

Based on this illustrative profile, several key insights can be drawn:

  • Formulation Strategy: The significant pH-dependent aqueous solubility suggests that oral formulation could be challenging if the drug needs to be absorbed in the neutral pH environment of the small intestine. Strategies like salt formation (e.g., creating a hydrochloride or sodium salt) could be employed to improve solubility and dissolution rate.

  • Preclinical Studies: For in vivo studies requiring parenteral administration, formulating the compound in a buffered solution at a pH away from its isoelectric point (e.g., pH 4 or pH 9) would be necessary to achieve the required concentration.

  • Purification: The differential solubility in various solvents can be exploited for purification. For example, crystallization could be induced by adding a non-polar anti-solvent like hexane to a solution of the compound in a polar solvent like methanol.

  • Analytical Methods: The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for in vitro screening assays.[1][2] However, care must be taken to ensure the final DMSO concentration in the assay medium is low enough to avoid artifacts.

Conclusion

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link] (Note: Original link from search was to SciSpace, a similar chapter can be found referenced elsewhere).

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

  • Koohi, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Bergström, C. A. S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica Chimica Acta. (As cited in[6])

  • de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

Sources

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery with a Focus on 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Core

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1] This five-membered nitrogen-containing heterocycle is a prominent feature in numerous natural products and FDA-approved drugs.[2] Its significance stems from several key attributes:

  • Stereochemical Control: The rigid, cyclic structure of the pyrrolidine core provides a well-defined three-dimensional arrangement, which is crucial for controlling the stereochemistry of synthetic reactions. This makes pyrrolidine derivatives invaluable as chiral auxiliaries and organocatalysts in asymmetric synthesis.[3]

  • Synthetic Versatility: The functional groups that can be appended to the pyrrolidine scaffold, particularly the nitrogen atom and other positions on the ring, offer multiple points for chemical modification. This allows for the creation of diverse chemical libraries for drug discovery and optimization.[3]

  • Structural Mimicry: In peptide chemistry, pyrrolidine derivatives, most notably proline, are utilized to introduce conformational constraints, mimicking or inducing specific secondary structures like β-turns.[3]

This guide provides an in-depth exploration of the biological activity of the pyrrolidine-3-carboxylic acid scaffold, with a specific focus on the potential of 1-Ethylpyrrolidine-3-carboxylic acid as a building block for novel therapeutic agents. While direct biological data for this compound is not extensively available, an examination of its structurally related derivatives reveals a wealth of pharmacological activities across various disease areas.

Physicochemical Properties of this compound

This compound is a substituted proline analog. Its fundamental physicochemical properties, as predicted and reported in chemical databases, are summarized below. These properties are crucial for its handling, formulation, and potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
InChI InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)[4]
SMILES CCN1CCC(C1)C(=O)O[4]
Predicted XlogP -2.0[4]

Synthetic Strategies for the Pyrrolidine-3-Carboxylic Acid Scaffold

The synthesis of pyrrolidine-3-carboxylic acid and its derivatives is a well-established area of organic chemistry. A common and effective method is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[2] This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.

Another versatile method involves the cyclocondensation of dicarboxylic acids, such as itaconic acid, with primary amines.[5] This method is particularly useful for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, which can then be further modified.[6]

Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives

The true potential of the pyrrolidine-3-carboxylic acid scaffold is illuminated by the diverse biological activities of its derivatives. By modifying the substituents at the 1-position (the nitrogen atom) and other positions on the ring, researchers have developed potent and selective modulators of various biological targets.

Endothelin Receptor Antagonism

The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of endothelin receptor antagonists.[7][8]

  • Mechanism of Action: These compounds act as competitive antagonists at the endothelin receptors, primarily ET(A) and ET(B), preventing the binding of the endogenous vasoconstrictor, endothelin-1.

  • Structure-Activity Relationships (SAR): Research has shown that modifications to the side chain attached to the pyrrolidine nitrogen can dramatically alter receptor selectivity. For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group can switch the selectivity from ET(A) to ET(B).[7] Further optimization of the aryl groups on the pyrrolidine core and the acetamide side chain has led to the identification of highly potent and selective ET(B) antagonists with oral bioavailability.[7]

Inhibition of Mycobacterium tuberculosis

The rise of multidrug-resistant tuberculosis has created an urgent need for new antibacterial agents with novel mechanisms of action. The enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the mycobacterial fatty acid elongation cycle and a validated drug target.[5]

  • Mechanism of Action: Pyrrolidine carboxamide derivatives have been identified as potent inhibitors of InhA. These compounds bind to the active site of the enzyme, disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

  • Structure-Activity Relationships (SAR): The inhibitory potency of these compounds is highly dependent on the nature of the substituents on the pyrrolidine core and the carboxamide moiety. For example, the position of fusion between an aromatic amine and the pyrrolidine carboxylic acid is a key determinant of activity.[5] Optimization through microtiter library synthesis and in situ screening has led to the discovery of inhibitors with IC₅₀ values in the low micromolar range.[5]

Anticancer Activity

The pyrrolidine scaffold is also a feature of many compounds with promising anticancer activity. Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[9]

  • Mechanism of Action: While the precise mechanisms are often multifactorial, some derivatives have been shown to induce apoptosis and inhibit cell proliferation. The incorporation of various heterocyclic moieties, such as oxadiazole and triazole, can enhance the anticancer effects.[9]

  • In Vitro Studies: The anticancer activity of these compounds has been assessed using assays such as the MTT assay against human cancer cell lines, including A549 pulmonary epithelial cells.[9] Some derivatives have demonstrated significantly higher potency than established chemotherapeutic agents like cytarabine.[9]

Anti-inflammatory and Analgesic Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory and analgesic properties.[10]

  • Mechanism of Action: The anti-inflammatory activity is thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. The pyrrolidine ring is considered an important pharmacophore for this activity.[10]

  • In Vitro and In Vivo Models: The anti-inflammatory effects of these compounds have been evaluated using in vitro assays and in vivo models of inflammation.

Inferred Potential of this compound in Drug Discovery

While direct biological screening data for this compound is scarce in the public domain, its structural relationship to a wide array of biologically active molecules suggests its potential as a valuable starting material for the synthesis of novel therapeutic agents. The ethyl group at the 1-position provides a simple, lipophilic substituent that can influence the compound's pharmacokinetic properties.

Based on the extensive research into its derivatives, this compound could serve as a foundational scaffold for the development of new:

  • Cardiovascular drugs: By elaborating on the carboxylic acid and other positions of the pyrrolidine ring, it may be possible to design novel endothelin receptor antagonists or modulators of other cardiovascular targets.

  • Antibacterial agents: The core structure could be functionalized to create new inhibitors of bacterial enzymes, such as InhA, potentially leading to new treatments for tuberculosis and other infectious diseases.

  • Anticancer agents: The pyrrolidine ring could be incorporated into more complex molecules designed to target specific pathways involved in cancer cell growth and survival.

  • Anti-inflammatory drugs: The scaffold could be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammation.

The chirality of this compound is a critical aspect of its potential in drug development. The use of enantiomerically pure forms would be essential to ensure stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of pyrrolidine-3-carboxylic acid derivatives, based on methodologies reported in the literature.

Protocol 1: Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

This protocol is adapted from the synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and can be generalized for other primary amines.[5]

Materials:

  • Itaconic acid

  • Ethylamine

  • Water

  • Sodium hydroxide

  • Hydrochloric acid

  • Reflux condenser and heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • A mixture of itaconic acid (1 equivalent) and ethylamine (1 equivalent) is heated at high temperature (e.g., 200 °C) in a flask equipped with a reflux condenser for 30 minutes.

  • After the molten mass has cooled, water is added, and the mixture is chilled in an ice bath.

  • The mixture is then dissolved in an aqueous solution of sodium hydroxide.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Diagram of Synthetic Workflow:

Synthesis_Workflow Itaconic_Acid Itaconic Acid Reaction_Vessel Reaction at 200°C Itaconic_Acid->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Cooling Cooling & Water Addition Reaction_Vessel->Cooling Dissolution Dissolution in NaOH Cooling->Dissolution Filtration Filtration Dissolution->Filtration Precipitation Acidification with HCl Filtration->Precipitation Final_Product 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid Precipitation->Final_Product

Caption: General workflow for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific enzyme target, such as InhA.[5]

Materials:

  • Purified enzyme (e.g., InhA)

  • Substrate for the enzyme

  • Cofactors (e.g., NADH)

  • Assay buffer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compounds.

  • Add the enzyme solution to each well and incubate for a specific period to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Diagram of Enzyme Inhibition Assay Workflow:

Enzyme_Inhibition_Assay Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Add Buffer, Cofactor, and Compounds to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Addition Add Enzyme and Incubate Plate_Setup->Enzyme_Addition Reaction_Initiation Add Substrate to Initiate Reaction Enzyme_Addition->Reaction_Initiation Data_Acquisition Monitor Reaction in Microplate Reader Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion

This compound, as a member of the broader class of pyrrolidine-3-carboxylic acids, represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The extensive body of research on its derivatives has demonstrated a remarkable range of biological activities, from cardiovascular modulation to antibacterial and anticancer effects. This guide has provided a comprehensive overview of the synthesis, biological activities, and potential of this important class of molecules. Further investigation into the direct biological effects of this compound and the continued exploration of its derivatives are warranted and hold significant promise for the future of drug discovery.

References

  • Benchchem. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0.

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881.

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4948.

  • Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.

  • PubChemLite. This compound hydrochloride (C7H13NO2).

  • He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5603.

  • Kryshchyshyn-Dylevych, A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(23), 8565.

  • ResearchGate. Pyrrolidine Derivatives | Download Scientific Diagram.

  • NCBI. 1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)-.

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Science, 61(3), 543-552.

  • Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

  • BLDpharm. rel-(3R,4S)-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid.

  • Santa Cruz Biotechnology. 1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.

  • Autechem. Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis?.

  • Shevchenko, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5001.

  • Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 5987.

  • ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF.

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid.

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 1-Ethylpyrrolidine-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related chemicals, including pyrrolidine derivatives and carboxylic acids, to establish a robust framework for its safe utilization in a laboratory setting. The overarching principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical functionalities.

Chemical Identification and Properties

Identifier Information Source
Chemical Name This compound-
CAS Number 5370-36-5[1]
Molecular Formula C₇H₁₃NO₂Inferred
Molecular Weight 143.18 g/mol Inferred
Structure

[1]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not available. However, based on the classification of the closely related compound, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride, the following hazards should be anticipated[2]:

  • Skin Corrosion/Irritation: May cause skin irritation. (H315)

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation. (H319)

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation. (H335)

Due to the carboxylic acid moiety, this compound is likely to be corrosive[3]. The pyrrolidine ring, a secondary amine, can also contribute to its irritant and potentially corrosive nature. Therefore, it is prudent to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound[4]:

Equipment Specification Purpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo prevent eye contact and serious eye irritation.
Lab Coat A standard lab coat or other protective clothingTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible.To prevent inhalation of vapors or particulates.

Safe Handling and Storage

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust[4].

  • Avoid contact with skin, eyes, and clothing[5][6].

  • Do not eat, drink, or smoke in areas where the chemical is handled[7].

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable[7][8].

  • Wash hands thoroughly after handling[5].

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials[5][9].

  • Keep containers tightly closed when not in use[5].

  • Store away from strong oxidizing agents, strong acids, and strong bases[6].

  • Given its acidic nature, avoid storing in metal cabinets which can corrode.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Never give anything by mouth to an unconscious person[10].
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[10].

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6][8].

Accidental Release Measures

A systematic approach is necessary to manage spills effectively and safely.

Caption: Standard procedure for hazardous chemical waste disposal.

Conclusion

While specific safety data for this compound is limited, a conservative and cautious approach based on the known hazards of structurally similar compounds is essential for its safe handling. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and established emergency procedures, will minimize the risks associated with the use of this compound in research and development.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • NCATS. (n.d.). 1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)-. Retrieved from [Link]

  • Capot Chemical. (2023, June 12). MSDS of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Utility of 1-Ethylpyrrolidine-3-carboxylic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Alkylated Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its rigid, five-membered structure provides a defined three-dimensional arrangement, which is crucial for controlling the stereochemistry of chemical reactions and for optimizing interactions with biological targets.[2][3] The introduction of an N-alkyl group, such as the ethyl group in 1-Ethylpyrrolidine-3-carboxylic acid, further modulates the compound's physicochemical properties, including its basicity, lipophilicity, and conformational flexibility. These modifications can be pivotal in fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides an in-depth exploration of the use of this compound in organic synthesis. While direct literature on this specific molecule is sparse, its synthetic applications can be confidently inferred from established methodologies for N-substituted pyrrolidines and the versatile reactivity of its carboxylic acid moiety. This document will detail plausible synthetic routes to this compound and provide comprehensive protocols for its primary application as a building block in amide synthesis.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several established routes for the formation of N-substituted pyrrolidines. Below are two logical and experimentally sound strategies.

Strategy 1: N-Alkylation of a Pyrrolidine-3-carboxylate Precursor

This is a straightforward approach that involves the introduction of an ethyl group onto the nitrogen atom of a pre-formed pyrrolidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Workflow for N-Alkylation Strategy

start Ethyl pyrrolidine-3-carboxylate (or other ester) step1 N-Alkylation (e.g., with ethyl iodide or diethyl sulfate) start->step1 intermediate Ethyl 1-ethylpyrrolidine-3-carboxylate step1->intermediate step2 Ester Hydrolysis (e.g., with LiOH or NaOH) intermediate->step2 end This compound step2->end

Caption: N-Alkylation approach to this compound.

Detailed Protocol: N-Alkylation and Saponification

Step 1: N-Alkylation of Ethyl Pyrrolidine-3-carboxylate

  • Dissolution: In a round-bottom flask, dissolve ethyl pyrrolidine-3-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.

  • Alkylation: Add an ethylating agent, for example, ethyl iodide (EtI, 1.2 eq.) or diethyl sulfate ((Et)₂SO₄, 1.2 eq.), dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Saponification of Ethyl 1-ethylpyrrolidine-3-carboxylate

  • Dissolution: Dissolve the purified ethyl 1-ethylpyrrolidine-3-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Strategy 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds.[4][5] In this approach, a suitable 1,4-dicarbonyl compound or its equivalent is reacted with ethylamine, and the resulting intermediate is reduced in situ to form the pyrrolidine ring.

Workflow for Reductive Amination Strategy

start Succinaldehyde derivative (e.g., 2,5-dimethoxytetrahydrofuran) step1 Condensation/ Cyclization start->step1 ethylamine Ethylamine ethylamine->step1 intermediate Iminium intermediate step1->intermediate step2 In situ Reduction (e.g., with NaBH₄ or NaBH(OAc)₃) intermediate->step2 end 1-Ethylpyrrolidine step2->end final_step Carboxylation/Further Functionalization end->final_step final_product This compound final_step->final_product

Caption: Reductive amination approach to the 1-ethylpyrrolidine core.

Detailed Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran (1.0 eq.), in a suitable solvent like methanol or an acidic aqueous medium, add ethylamine (1.2 eq.).[6][7][8]

  • Cyclization: Stir the mixture at room temperature to facilitate the formation of the intermediate iminium species.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by GC-MS.

  • Work-up and Purification: Quench the reaction carefully with water, basify the solution, and extract the product with an organic solvent. The resulting 1-ethylpyrrolidine would then require further synthetic steps to introduce the carboxylic acid at the 3-position, a process that is often complex and may require a different overall synthetic design starting from a precursor already containing the carboxyl group or a synthon thereof.

Part 2: Application in Amide Synthesis

The primary and most versatile application of this compound in organic synthesis is as a building block for the construction of amides.[9] Amide bond formation is one of the most frequently performed reactions in medicinal chemistry, crucial for the synthesis of peptides, enzyme inhibitors, and a vast array of other biologically active molecules.[10]

General Mechanism of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Workflow for Amide Bond Formation

start This compound step1 Activation start->step1 coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->step1 intermediate Activated Intermediate (e.g., O-acylisourea) step1->intermediate step2 Nucleophilic Attack intermediate->step2 amine Primary or Secondary Amine (R-NH₂) amine->step2 end N-Substituted 1-Ethylpyrrolidine-3-carboxamide step2->end

Caption: General workflow for amide coupling using this compound.

Protocol 1: Amide Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[11][12] It is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if the amine or carboxylic acid contains a chiral center.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Activation: Add EDC hydrochloride (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and a tertiary amine base such as DIPEA or triethylamine (TEA, 2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[13]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data Summary (Typical Yields for Amide Coupling Reactions)

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield
EDC/HOBtDIPEADMF/DCM2-16 h70-95%
HATUDIPEADMF0.5-2 h85-99%

Note: Yields are representative and can vary depending on the specific substrates used.

Conclusion

This compound is a valuable building block in organic synthesis, primarily serving as a scaffold for introducing the N-ethylpyrrolidine moiety into larger molecules, most commonly through amide bond formation. While specific synthetic protocols for this exact molecule are not widely published, its preparation can be reliably achieved through established methods such as N-alkylation of pyrrolidine-3-carboxylate precursors or through reductive amination strategies. Its application in amide synthesis is straightforward, utilizing standard and highly efficient coupling reagents like EDC and HATU. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively incorporate this compound into their synthetic endeavors, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79.
  • MDPI. (2024).
  • Organic Chemistry Portal. (n.d.). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran.
  • BenchChem. (n.d.).
  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Semantic Scholar.
  • PubMed Central (PMC). (2024).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • CORE. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • PubMed. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org Biomol Chem, 16(16), 3052-3053.
  • PubMed. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain.
  • PubMed Central (PMC). (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series.
  • RSC Publishing. (n.d.).
  • Semantic Scholar. (n.d.). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides.
  • Beilstein Publishing. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Medium. (2023). Synthesis of Active Pharmaceutical Ingredient.
  • PubMed Central (PMC). (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches.
  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
  • BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
  • TCI Chemicals. (n.d.).
  • Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-(+)-Pyrrolidine-3-carboxylic acid.

Sources

Application Note: Quantitative Analysis of 1-Ethylpyrrolidine-3-carboxylic acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Ethylpyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development as a potential synthetic intermediate or impurity. Due to its challenging physicochemical properties, including high polarity and the absence of a strong UV chromophore, standard analytical methods require careful optimization. This application note details three robust analytical frameworks: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for process monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for specific applications, and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification in complex matrices. Each section explains the scientific rationale behind the methodological choices and provides detailed, self-validating protocols for implementation in research and quality control environments.

Introduction and Key Analytical Challenges

This compound is a non-proteinogenic cyclic amino acid derivative. The accurate and precise quantification of such compounds is critical during drug development to monitor reaction completion, assess starting material purity, quantify impurities, and perform stability studies.[1] The molecular structure presents distinct analytical challenges that dictate the appropriate choice of methodology.

  • High Polarity: The zwitterionic character at neutral pH, conferred by the carboxylic acid and the tertiary amine, makes the analyte highly water-soluble and difficult to retain on traditional reversed-phase chromatography columns.

  • Low Volatility: The presence of polar functional groups and a relatively high molecular weight results in low volatility, making direct analysis by Gas Chromatography (GC) unfeasible without chemical modification.[2]

  • Lack of a Strong Chromophore: The molecule does not possess a significant chromophore, which severely limits the sensitivity and specificity of UV-Vis absorbance detection, a common technique in quality control settings.[3]

This guide addresses these challenges by presenting tailored analytical strategies, each with a distinct balance of complexity, sensitivity, and specificity suitable for different stages of the pharmaceutical development pipeline.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₃NO₂[4]
Molecular Weight143.18 g/mol [4]
AppearanceSolid (predicted)-
Key Functional GroupsCarboxylic Acid, Tertiary Amine-

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

This method is best suited for the analysis of bulk materials or simple reaction mixtures where the concentration of this compound is relatively high. The primary challenge, the lack of a chromophore, is addressed by using a low UV wavelength (200-210 nm) for detection, where the carboxyl group exhibits some absorbance.[5] To overcome the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention of highly polar analytes that would otherwise elute in the void volume of a reversed-phase column.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (80:20 v/v).

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-500 µg/mL).

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plates for the analyte peak should be >2000.

    • The tailing factor should be between 0.8 and 1.5.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in ACN/H2O Diluent weigh->dissolve calibrate Prepare Calibration Curve dissolve->calibrate filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject 10 µL onto HILIC Column filtrate->inject separate Gradient Elution inject->separate detect Detect at 205 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aliquot Sample/Standard dry Evaporate to Dryness sample->dry derivatize Add MTBSTFA & Acetonitrile dry->derivatize heat Heat at 80°C for 60 min derivatize->heat inject Inject 1 µL (Splitless) heat->inject separate Separate on DB-5ms Column inject->separate detect Detect by MS (SIM Mode) separate->detect integrate Integrate Quantifier Ion detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Plasma Sample spike Add Internal Standard in ACN sample->spike ppt Vortex (Protein Precipitation) spike->ppt cent Centrifuge ppt->cent supernatant Transfer Supernatant cent->supernatant inject Inject onto HILIC Column supernatant->inject separate Gradient Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection (Q1/Q3) ionize->detect integrate Integrate Analyte/IS Peaks detect->integrate quantify Calculate Peak Area Ratio integrate->quantify report Quantify & Report quantify->report

Sources

1-Ethylpyrrolidine-3-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic drugs.[1] This five-membered nitrogen heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to effectively mimic peptide turns and present substituents in well-defined spatial orientations.[2] Among the vast array of pyrrolidine-based building blocks, 1-Ethylpyrrolidine-3-carboxylic acid has emerged as a particularly valuable synthon for the construction of novel therapeutic agents. Its ethylated amine provides a handle for modulating physicochemical properties such as basicity and lipophilicity, while the carboxylic acid functionality serves as a versatile anchor for further chemical elaboration.

This technical guide provides an in-depth exploration of this compound as a building block in drug discovery. We will delve into its synthesis, key reactions, and applications in the development of innovative therapeutics, supported by detailed experimental protocols.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in medicinal chemistry. The properties of this compound and its common protected derivatives are summarized below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid1428243-24-6C15H19NO4277.32[3]
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester1428243-26-8C16H20BrNO3370.24

Core Synthetic Strategies and Functionalization

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The tertiary amine can be transiently protected or left as is, while the carboxylic acid offers a primary site for modification.

N-Alkylation and Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like Hydroxybenzotriazole (HOBt).[1] This allows for the coupling of this compound with a diverse range of primary and secondary amines, leading to the generation of large amide libraries for structure-activity relationship (SAR) studies.

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions, for instance, by refluxing in an alcoholic solvent with a catalytic amount of a strong acid like sulfuric acid.[4] This modification is often employed to enhance cell permeability or to create prodrugs.

Ring Functionalization

While direct functionalization of the pyrrolidine ring of this compound can be challenging, modern synthetic methodologies such as C-H activation are enabling the introduction of substituents at various positions with high stereocontrol.[5] This opens up new avenues for exploring the chemical space around this versatile scaffold.

Application in Drug Discovery: Case Studies

The this compound scaffold has been instrumental in the development of several promising drug candidates across various therapeutic areas.

Janus Kinase (JAK) Inhibitors

Upadacitinib (Rinvoq®), a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis, features a pyrrolidine core derived from a related building block. The synthesis of Upadacitinib intermediates often involves derivatives of this compound, highlighting the importance of this scaffold in the construction of complex heterocyclic systems.[6]

Human β3 Adrenergic Receptor Agonists

Researchers have designed novel human β3 adrenergic receptor agonists by incorporating a pyrrolidine moiety to constrain the flexible ethanolamine core of earlier agonists.[7] This modification led to compounds with improved metabolic stability and selectivity.[7] The synthesis of these analogs often starts from pyrrolidine-3-carboxylic acid derivatives, which are subsequently elaborated to introduce the necessary pharmacophoric elements.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound derivatives.

Protocol 1: General Synthesis of (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid Derivatives

A general synthetic route to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid has been developed starting from glycine ethyl ester.[8] The key steps involve the protection of the amino group, a ring-closing reaction, and subsequent stereoselective modifications.[8]

Workflow for the Synthesis of (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid

G A Glycine Ethyl Ester B N-Protected Glycine Ethyl Ester A->B Amino Protection C Pyrrolidinone Intermediate B->C Ring Closure D Substituted Pyrrolidinone C->D Substitution E Coupling Product D->E Coupling F Hydrogenated Pyrrolidine E->F Catalytic Hydrogenation G Hydrolyzed Product F->G Hydrolysis H (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid G->H Deprotection

Caption: Synthetic workflow for (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid.

Step-by-Step Procedure:

  • Amino Group Protection: To a solution of glycine ethyl ester in dichloromethane at 0°C, sequentially add triethylamine and a suitable chloroformate (e.g., methyl chloroformate).[8] Allow the reaction to warm to room temperature and stir for 3-6 hours.[8] After an acidic workup, the N-protected glycine ethyl ester is obtained.[8]

  • Ring Closure: The protected glycine ester undergoes a cyclization reaction to form a pyrrolidinone intermediate.[8]

  • Substitution and Coupling: Subsequent substitution and coupling reactions introduce the ethyl group at the 4-position with the desired stereochemistry.[8]

  • Catalytic Hydrogenation, Hydrolysis, and Deprotection: A sequence of catalytic hydrogenation, hydrolysis of the ester, and removal of the N-protecting group yields the final (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[8]

Protocol 2: Amide Coupling of this compound

This protocol describes a general procedure for the formation of an amide bond between this compound and a primary amine.

Workflow for Amide Coupling

G A This compound B Activated Carboxylic Acid A->B EDC, HOBt D Amide Product B->D Amine Addition C Amine (R-NH2) C->D

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in DMF.

  • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the primary amine (1 equivalent) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features and facile functionalization provide a robust platform for the synthesis of diverse and complex molecules.[1] The strategic incorporation of this scaffold has led to the discovery of potent and selective therapeutic agents, underscoring its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their quest for novel medicines.

References

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted Pyrrolidine-3-Carboxylic Acids

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, frequently appearing in a multitude of FDA-approved drugs and natural products.[1] Its rigid, saturated heterocyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing ligands that interact with specific biological targets. Pyrrolidine-3-carboxylic acid, a chiral bifunctional molecule, serves as a particularly valuable starting material. The introduction of diverse alkyl groups at the nitrogen atom (N-alkylation) allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

This guide provides a detailed exploration of the experimental procedures for the N-alkylation of pyrrolidine-3-carboxylic acid, focusing on two primary and robust methodologies: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and discuss critical parameters for process optimization and troubleshooting.

Core Mechanistic Principles and Strategic Choices

The N-alkylation of pyrrolidine-3-carboxylic acid, a secondary amine, presents unique challenges and requires careful strategic planning. The nitrogen atom's lone pair of electrons makes it nucleophilic, but the presence of the adjacent carboxylic acid group can influence its reactivity and solubility.[2]

Strategy 1: Direct Alkylation with Alkyl Halides

The most straightforward approach is the direct reaction of the pyrrolidine nitrogen with an electrophilic alkyl source, typically an alkyl halide (R-X, where X = I, Br, Cl). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Causality Behind Experimental Choices:

  • The Role of the Base: The reaction requires a base to deprotonate the pyrrolidinium salt that forms after alkylation, regenerating the neutral amine which can then be isolated. More importantly, a base can deprotonate the starting secondary amine, significantly increasing its nucleophilicity and accelerating the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA). Cesium carbonate is often particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which can enhance the reactivity of nucleophiles.[4][5]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of the base while leaving the nucleophilic amine relatively free, thereby increasing the reaction rate.

  • The Over-Alkylation Problem: A significant drawback of direct amine alkylation is the potential for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[6] While this is a major issue when alkylating primary amines, the reaction tends to be more controllable for secondary amines, and the formation of the quaternary salt is often slower due to increased steric hindrance.[2][6]

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly selective two-step, one-pot process for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[7]

Causality Behind Experimental Choices:

  • Control and Selectivity: This method inherently avoids the problem of over-alkylation because the intermediate iminium ion is more electrophilic than the starting carbonyl compound, and the tertiary amine product is not reactive under these conditions. This makes it the preferred method for clean, selective mono-alkylation.[8]

  • Reducing Agents: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild, selective reducing agent that is tolerant of the slightly acidic conditions often used to promote iminium ion formation. Other common reagents include sodium cyanoborohydride (NaBH₃CN).

  • Reaction Conditions: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature. A slight excess of the carbonyl compound and reducing agent is often used to drive the reaction to completion.

The Carboxylic Acid Dilemma: To Protect or Not to Protect?

The carboxylic acid moiety in the starting material can be deprotonated by the bases used in direct alkylation, forming a carboxylate salt. This can decrease the molecule's solubility in less polar organic solvents and potentially complicate purification. A common strategy to circumvent this is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[4] The N-alkylation is then performed on the ester, followed by a final hydrolysis step to regenerate the carboxylic acid. This approach adds steps to the synthesis but often results in cleaner reactions and easier purification.

Experimental Workflows and Protocols

The following diagram illustrates the decision-making process and overall workflow for the N-alkylation of pyrrolidine-3-carboxylic acid.

G cluster_0 Preparation Stage cluster_2 Finalization Stage Start Pyrrolidine-3-carboxylic Acid Protect Ester Protection (Optional) e.g., SOCl₂ in MeOH Start->Protect Consider if solubility or purification is an issue ChooseMethod Choose N-Alkylation Method DirectAlk Protocol 1: Direct Alkylation (Alkyl Halide, Base) ChooseMethod->DirectAlk Good for reactive alkyl halides ReductiveAm Protocol 2: Reductive Amination (Aldehyde/Ketone, Reducing Agent) ChooseMethod->ReductiveAm Higher selectivity, avoids over-alkylation Workup Aqueous Work-up & Extraction DirectAlk->Workup ReductiveAm->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Final Final N-Alkylated Product Deprotect Ester Hydrolysis (if protected) e.g., LiOH or HCl Purify->Deprotect If ester was used Purify->Final If acid was used directly Deprotect->Final

Caption: General experimental workflow for N-alkylation.

Protocol 1: Direct N-Alkylation of Pyrrolidine-3-carboxylic Acid Methyl Ester

This protocol details the N-benzylation of the methyl ester of pyrrolidine-3-carboxylic acid, a representative example using an activated alkyl halide.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
Pyrrolidine-3-carboxylic acid methyl ester HCl93673-75-7165.6210.0Starting material (ester protected)
Benzyl bromide100-39-0171.0411.0 (1.1 eq)Alkylating agent
Potassium carbonate (K₂CO₃)584-08-7138.2130.0 (3.0 eq)Base
N,N-Dimethylformamide (DMF)68-12-273.0950 mLAnhydrous, reaction solvent
Ethyl acetate (EtOAc)141-78-688.11As neededExtraction solvent
Saturated aq. NaCl (Brine)7647-14-5-As neededWashing agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-3-carboxylic acid methyl ester hydrochloride (1.66 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature. The base will neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Addition of Alkylating Agent: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a wash with saturated aqueous NaCl (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure N-benzyl-pyrrolidine-3-carboxylic acid methyl ester.

  • (Optional) Deprotection: If the carboxylic acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or aqueous HCl).

Safety Precautions: Benzyl bromide is a lachrymator and corrosive. DMF is a skin irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of pyrrolidine-3-carboxylic acid with isobutyraldehyde. This method is highly effective for introducing alkyl groups derived from aldehydes and ketones.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
(S)-Pyrrolidine-3-carboxylic acid72580-53-1115.1310.0Starting material[9]
Isobutyraldehyde78-84-272.1112.0 (1.2 eq)Carbonyl source
Sodium triacetoxyborohydride (STAB)56553-60-7211.9415.0 (1.5 eq)Reducing agent
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, reaction solvent
Saturated aq. NaHCO₃144-55-8-As neededQuenching/washing agent
1 M Hydrochloric Acid (HCl)7647-01-0-As neededpH adjustment/extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent

Step-by-Step Procedure:

  • Reaction Setup: Suspend (S)-pyrrolidine-3-carboxylic acid (1.15 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask with a magnetic stir bar.

  • Aldehyde Addition: Add isobutyraldehyde (1.10 mL, 12.0 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes. During this time, the iminium ion intermediate will begin to form.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Separate the organic layer. The aqueous layer may be acidified with 1 M HCl to pH ~2 and extracted again with DCM if the product has some water solubility. (Note: As a zwitterion, the product's solubility is highly pH-dependent).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid or oil can often be purified by recrystallization or by reverse-phase chromatography, given its polar, zwitterionic nature.

Safety Precautions: Sodium triacetoxyborohydride reacts with water to release hydrogen gas; quench carefully. Handle all chemicals in a fume hood with appropriate PPE.

Mechanism Visualization: Direct Alkylation

The following diagram illustrates the SN2 mechanism for direct N-alkylation.

G cluster_structs Pyrrolidine Pyrrolidine (Secondary Amine) TransitionState [Transition State] Pyrrolidine->TransitionState Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Pyrrolidine Deprotonation (optional, enhances nucleophilicity) Salt BH⁺ + X⁻ AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Product N-Alkylated Pyrrolidine (Tertiary Amine) TransitionState->Product C-N Bond Forms X⁻ Departs Product->Product Protonated intermediate is neutralized by Base struct1  R'₂NH struct3 R'₂N---R---X struct2  R-X struct4  R'₂N-R

Caption: SN2 mechanism for direct amine alkylation.

Troubleshooting and Process Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive alkyl halide (e.g., R-Cl).2. Steric hindrance.3. Ineffective base or wet solvent.1. Switch to a more reactive halide (R-I > R-Br > R-Cl) or add a catalytic amount of NaI.2. Use reductive amination.3. Use a stronger base (e.g., Cs₂CO₃) and ensure anhydrous conditions.[10]
Over-alkylation Product The tertiary amine product is reacting further with the alkyl halide.1. Use reductive amination, which is selective for mono-alkylation.[7]2. Use a stoichiometric amount (≤1.0 eq) of the alkylating agent in direct alkylation and accept a lower conversion.
Starting Material Remains 1. Reaction has not reached completion.2. Deactivated alkylating agent.1. Increase reaction time or temperature (e.g., heat to 50-70 °C).2. Use fresh, high-purity alkylating agent.
Difficult Purification 1. Product is highly polar or zwitterionic.2. Emulsion during work-up.1. Use ion-exchange chromatography or reverse-phase HPLC.2. Add brine during extraction to break emulsions. Consider protecting the acid as an ester to yield a less polar product.[4]

Conclusion

The N-alkylation of pyrrolidine-3-carboxylic acid is a fundamental transformation for generating libraries of compounds for drug discovery and development. The choice between direct alkylation and reductive amination depends on the specific substrate, the desired selectivity, and the available reagents. Direct alkylation is often suitable for reactive alkylating agents, while reductive amination provides superior control and avoids over-alkylation, making it a more versatile and robust method. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently synthesize a diverse range of N-substituted pyrrolidine derivatives to advance their scientific programs.

References

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4991. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Douglas, J. J., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 143(35), 14078–14083. Available at: [Link]

  • OChem. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Douglas, J. J., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(17), 6844–6848. Available at: [Link]

  • Clark, J. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Process optimization in the synthesis of Sertindole using Alkylimidazolium-based ionic liquids as solvents for N-alkylation. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • University of Manchester. (n.d.). N-Alkyl-amino acids in Nature and their biocatalytic preparation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Ethylpyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important pyrrolidine derivative.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will focus on a common and reliable synthetic route, providing detailed protocols and addressing potential challenges you may encounter.

A prevalent and effective method for synthesizing the chiral (3R, 4S) isomer of this compound begins with glycine ethyl ester. This multi-step synthesis involves a sequence of key transformations: N-protection, cyclization, substitution, coupling, and reduction, followed by final deprotection and hydrolysis.[1] Each step presents its own set of challenges and optimization parameters, which we will explore in detail.

II. Visualizing the Synthetic Workflow

To provide a clear overview of the primary synthetic route, the following diagram illustrates the key stages from the starting material to the final product.

Synthetic_Workflow Start Glycine Ethyl Ester N_Protection N-Protection Start->N_Protection Protection of amine Cyclization Cyclization (e.g., Dieckmann Condensation) N_Protection->Cyclization Ring formation Substitution Substitution Cyclization->Substitution Introduction of leaving group Coupling Coupling Substitution->Coupling Introduction of ethyl group precursor Reduction Catalytic Hydrogenation Coupling->Reduction Saturation of double bond Final_Product This compound Reduction->Final_Product Hydrolysis & Deprotection

Caption: Synthetic workflow for this compound.

III. Troubleshooting Guide: A Step-by-Step Approach

This section addresses common problems that may arise during the synthesis, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield in N-protection of glycine ethyl ester - Incomplete reaction due to insufficient base or protecting group reagent.- Hydrolysis of the ester during workup.- Ensure the use of at least one equivalent of a non-nucleophilic base (e.g., triethylamine).- Use a slight excess (1.05-1.1 equivalents) of the protecting group reagent (e.g., Boc-anhydride).- Perform the aqueous workup at a low temperature and avoid prolonged exposure to acidic or basic conditions.
Failure of the Dieckmann Condensation (Cyclization) - The base used is not strong enough to deprotonate the α-carbon.- The reaction is reversible, and the equilibrium is not shifted towards the product.- Intermolecular Claisen condensation is competing with the desired intramolecular reaction.[2][3][4]- Use a strong, non-nucleophilic base such as sodium hydride or lithium tert-butoxide.[1] - Ensure anhydrous conditions, as moisture will quench the base.- The final deprotonation of the β-keto ester drives the reaction; ensure sufficient base is present.[4]- Running the reaction at a higher dilution can favor the intramolecular cyclization.[2]
Incomplete substitution reaction - The leaving group is not sufficiently reactive.- Steric hindrance is preventing the nucleophilic attack.- Convert the hydroxyl group formed after cyclization to a better leaving group, such as a tosylate or mesylate.- Consider using a more reactive brominating or chlorinating agent if direct halogenation is attempted.[1]
Low yield in the coupling reaction (e.g., Suzuki coupling) - Inactive catalyst or improper ligand choice.- The boronic acid or ester is unstable or of poor quality.- The base is not suitable for the reaction.- Ensure the palladium catalyst is fresh and the ligand is appropriate for the specific coupling partners.- Use a high-quality vinyl boronic acid derivative.- Screen different bases; potassium carbonate or potassium phosphate are often effective.[1]
Incomplete catalytic hydrogenation - The catalyst is poisoned or deactivated.- Insufficient hydrogen pressure or poor mixing.- The substrate is resistant to reduction under the chosen conditions.- Use a fresh, high-quality catalyst (e.g., Palladium on carbon).- Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen.- Increase the catalyst loading or hydrogen pressure.- Consider a different catalyst, such as platinum oxide.
Difficulty in purification of the final product - The product is highly soluble in the crystallization solvent.- Presence of persistent impurities with similar polarity.- Screen a variety of solvents or solvent mixtures for crystallization.[5][6]- If crystallization fails, consider purification by column chromatography using a suitable stationary and mobile phase.- Acid-base extraction can be effective for purifying carboxylic acids from neutral or basic impurities.[7]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the initial step of the synthesis?

A1: The choice of the N-protecting group is critical. A tert-butoxycarbonyl (Boc) group is often preferred due to its stability under the conditions of the subsequent reaction steps and its ease of removal under acidic conditions in the final step.[8] Benzyl (Bn) or carbobenzyloxy (Cbz) groups are also viable alternatives.[1]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[9][10] The disappearance of the starting material and the appearance of the product spot on the TLC plate indicate the reaction's progression.

Q3: What are the expected NMR signals for this compound?

A3: In the 1H NMR spectrum, you should expect to see signals corresponding to the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).[11][12] In the 13C NMR spectrum, the carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).[11][12][13]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other synthetic strategies exist. Reductive amination of a suitable keto-ester precursor is a viable alternative.[14][15][16] Another approach could involve the N-alkylation of a pre-existing pyrrolidine-3-carboxylic acid ester, though this may be less stereoselective.

Q5: How can I ensure the desired stereochemistry of the final product?

A5: The stereochemistry is typically established during the synthesis of the pyrrolidine ring and the subsequent functionalization steps. Starting with a chiral precursor or using a chiral catalyst during a key step, such as the catalytic hydrogenation, can control the stereochemical outcome.[1] Chiral resolution of a racemic mixture is also a possibility, although it is generally less efficient.[17]

V. Detailed Experimental Protocols

The following is a representative, step-by-step experimental protocol based on the synthetic route outlined in patent CN111072543B.[1] Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.

Step 1: N-Protection of Glycine Ethyl Ester

  • Dissolve glycine ethyl ester in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise.

  • Slowly add methyl chloroformate (1.05 equivalents) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer, wash with saturated brine and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected intermediate.

Step 2: Cyclization via Dieckmann Condensation

  • Dissolve the N-protected glycine ethyl ester and ethyl acrylate in an anhydrous solvent such as THF.

  • Add a solution of lithium tert-butoxide in THF dropwise at a temperature between -5 to 30 °C.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the cyclized product.

Step 3: Introduction of a Leaving Group

  • Dissolve triphenylphosphine in toluene and cool to 0 °C.

  • Slowly add a solution of bromine in toluene, followed by a solution of triethylamine and the cyclized product in toluene.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with a sodium bisulfite solution.

  • Extract the product, dry the organic layer, and concentrate under reduced pressure.

Step 4: Coupling Reaction

  • Under a nitrogen atmosphere, combine the product from the previous step, a vinyl boronic acid derivative, palladium acetate, and potassium carbonate in a suitable solvent.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • After completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 5: Catalytic Hydrogenation

  • Dissolve the coupled product in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a chiral ruthenium complex and triethylamine.

  • Place the reaction mixture under a hydrogen atmosphere and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the solvent to obtain the reduced product.

Step 6: Hydrolysis and Deprotection

  • Dissolve the hydrogenated product in a 10% aqueous solution of sodium hydroxide and stir at room temperature for 1 hour.

  • Acidify the solution to pH 3 with dilute hydrochloric acid.

  • Extract the final product with ethyl acetate.

  • Dry the organic layer, and concentrate under reduced pressure to obtain this compound.

VI. References

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.

  • Cas 1428243-26-8,(3R,4S) - LookChem.

  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.

  • 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum - ChemicalBook.

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure.

  • Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit.

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers - ResearchGate.

  • SOP: CRYSTALLIZATION.

  • 6 - Organic Syntheses Procedure.

  • Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides - ResearchGate.

  • Dieckmann Condensation - Organic Chemistry Tutor.

  • Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis - Benchchem.

  • Master The Dieckmann Condensation in 12 Minutes! - YouTube.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.

  • glycine ethyl ester hydrochloride - Organic Syntheses Procedure.

  • 5 Combination of 1H and 13C NMR Spectroscopy.

  • Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE.

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.

  • Synthesis Problems with Claisen & Diekmann Condensations - YouTube.

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

  • Crystallization S16 | PDF - Scribd.

  • N-Boc-3-pyrrolidinone synthesis - ChemicalBook.

  • (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum - ChemicalBook.

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC - PubMed Central.

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

  • Alkyl formates as reagents for reductive amination of carbonyl compounds.

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH.

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC.

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate.

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.

  • Detection of pyrrolidone carboxylic acid - PMC.

Sources

Technical Support Center: Purification of 1-Ethylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As a valued intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.

I. Understanding the Challenges: Why Can Purification Be Difficult?

This compound, like many small molecule intermediates, presents a unique set of purification challenges. Its zwitterionic potential, hygroscopic nature, and the presence of structurally similar impurities from its synthesis can complicate standard purification protocols. Common issues include:

  • Co-crystallization of impurities: Starting materials and byproducts may have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice during recrystallization.

  • Oiling out: The compound may separate as an oil rather than a crystalline solid from solution, which can trap impurities.

  • Hygroscopicity: The compound can absorb moisture from the atmosphere, which can affect its physical properties and complicate handling and weighing.

  • Racemization: If a specific stereoisomer is desired, harsh purification conditions (e.g., high temperatures, strong acids or bases) could potentially lead to racemization.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My this compound is not crystallizing from the chosen solvent system. What should I do?

A1: This is a common issue that can be addressed by systematically modifying the crystallization conditions.

  • Probable Cause: The solvent system may not be optimal for inducing crystallization. The compound might be too soluble or too insoluble.

  • Solution:

    • Solvent Screening: A systematic solvent screen is the first step. Based on the polar nature of the carboxylic acid and the tertiary amine, a range of solvents with varying polarities should be tested. See the table below for a suggested starting point.

    • Induce Crystallization: If the compound is soluble but does not crystallize upon cooling, try the following techniques:

      • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

    • Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an "anti-solvent" in which the compound is insoluble can be slowly added to the solution until turbidity is observed, which indicates the onset of precipitation.

Q2: My product is "oiling out" instead of forming crystals. How can I prevent this?

A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Probable Cause: The solution is likely too concentrated, or the cooling rate is too fast.

  • Solution:

    • Dilute the Solution: Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.

    • Slower Cooling: Insulate the crystallization vessel to slow down the rate of cooling. This allows more time for ordered crystal lattice formation.

    • Change Solvent System: Use a lower-boiling solvent or a solvent mixture that promotes crystallization at a lower temperature.

Q3: The purity of my recrystallized product is not improving significantly. What are the likely impurities and how can I remove them?

A3: The nature of impurities is highly dependent on the synthetic route used. Common impurities in the synthesis of N-alkylated pyrrolidine carboxylic acids can include unreacted starting materials, reagents, and byproducts.

  • Probable Cause: Co-precipitation of structurally similar impurities.

  • Solution:

    • Identify Impurities: Use analytical techniques like ¹H NMR, LC-MS, or TLC to identify the potential impurities.

    • Acid-Base Extraction: For non-amino acid impurities, an acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and wash with an aqueous base (e.g., NaHCO₃) to extract acidic impurities. The desired product, being an amino acid, will likely partition into the aqueous basic layer. The aqueous layer can then be acidified and the product extracted back into an organic solvent.[1]

    • Chromatographic Purification: If recrystallization and extraction fail, column chromatography is a powerful alternative.

Chromatography Issues

Q4: I am trying to purify my compound using silica gel chromatography, but it is streaking on the TLC plate and giving poor separation.

A4: The zwitterionic nature of this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor resolution.

  • Probable Cause: Strong interaction between the basic nitrogen of the pyrrolidine ring and the acidic silanol groups of the silica gel.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. A common mobile phase system for similar compounds is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a C18 reversed-phase silica gel. For reversed-phase chromatography, a mobile phase of water and acetonitrile or methanol with a buffer (e.g., formic acid or ammonium acetate) is typically used.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: Due to its potential hygroscopicity, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.[3]

Q2: What are the recommended analytical methods to check the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the purity and identify any impurities by their mass-to-charge ratio. A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[4][5]

  • Chiral HPLC: If the enantiomeric purity is critical, a chiral HPLC method will be necessary to separate and quantify the enantiomers.

Q3: What are the expected solubility properties of this compound?

A3: As a polar molecule with both a carboxylic acid and a tertiary amine, this compound is expected to be soluble in polar protic solvents like water and methanol. Its solubility in less polar organic solvents like dichloromethane, ethyl acetate, and hexanes is likely to be limited. Experimental determination of solubility in a range of solvents is crucial for developing effective purification protocols.

Solvent Predicted Solubility Rationale
WaterHighPolar protic solvent, capable of hydrogen bonding and forming salts.[3][6]
Methanol/EthanolHigh to ModeratePolar protic solvents.
DichloromethaneLowModerately polar aprotic solvent.
Ethyl AcetateLowModerately polar aprotic solvent.
HexaneVery LowNonpolar solvent.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound and should be optimized for your specific material.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The product should move to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (around pH 3-4). The product should precipitate out.

  • Extraction: Extract the product back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1]

V. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound.

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Attempt First Analysis NMR, LC-MS, etc. Recrystallization->Analysis Check Purity AcidBaseExtraction Acid-Base Extraction AcidBaseExtraction->Analysis Check Purity Chromatography Chromatography Chromatography->Analysis Check Purity Analysis->AcidBaseExtraction Purity Not OK Analysis->Chromatography Still Impure PureProduct Pure Product (>98%) Analysis->PureProduct Purity OK

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • Yarmolchuk, V. et al. (2014). Tetrahedron, 3011.

  • Yarmolchuk, V. et al. (2013). European Journal of Organic Chemistry, 3086.

  • Yarmolchuk, V. et al. (2011). Journal of Organic Chemistry, 7010.

  • Yarmolchuk, V. et al. (2011). Tetrahedron Letters, 1300.

  • F. Yin, A. Garifullina and F. Tanaka (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089. Available at: [Link]

  • PubChem (n.d.). 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • ChemBK (2024). (R)-pyrrolidine-3-carboxylic acid. Available at: [Link]

  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Available at:

  • EXPERIMENT (3) Recrystallization. (n.d.). Available at: [Link]

  • PMC (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Quora (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Available at: [Link]

  • ResearchGate (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • ACS Catalysis (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]

  • Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • Chempedia - LookChem (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Reddit (n.d.). carboxylic acid solubility + TLC. Available at: [Link]

  • FAMU (2016). Lab Report Recrystallization. Available at: [Link]

  • PMC (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • JACS Au (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]

  • MDPI (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • PMC (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpyrrolidine-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and synthetic challenges. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future complications.

Troubleshooting Guide: From Unexpected Results to Purified Product

This section addresses specific experimental observations and provides a logical path to identifying and resolving the underlying chemical issues.

Issue 1: My final product is contaminated with a higher molecular weight species, as seen in Mass Spectrometry.

Q: I've completed the N-ethylation of pyrrolidine-3-carboxylic acid, but my mass spectrum shows a significant peak at [M+28]+ or higher, in addition to my product's molecular ion peak. What is this impurity and how do I get rid of it?

A: This is a classic sign of over-alkylation . The secondary amine of the pyrrolidine ring is alkylated to form your desired tertiary amine product. However, this tertiary amine can itself act as a nucleophile and react with another molecule of the ethylating agent (e.g., ethyl iodide) to form a quaternary ammonium salt.[1]

Causality: The tertiary amine product can sometimes be as nucleophilic, or even more so, than the secondary amine starting material. This leads to a competitive second alkylation, especially if there is a localized high concentration of the ethylating agent or if the reaction is run for an extended period.

Troubleshooting Protocol:

  • Control Reactant Stoichiometry: Use a precise 1.0 to 1.1 equivalents of your ethylating agent. A large excess strongly favors the formation of the quaternary salt.[1]

  • Slow Addition of Alkylating Agent: Instead of adding the ethylating agent all at once, add it dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting further.[1]

  • Choice of Base and Solvent: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. Protic solvents (like ethanol) can facilitate the reaction, but aprotic polar solvents (like DMF or acetonitrile) are often preferred for better control.

  • Purification: The quaternary ammonium salt is highly polar and charged. It can often be removed by:

    • Water Wash: During the workup, the salt will preferentially partition into the aqueous layer.

    • Silica Gel Chromatography: The salt will typically stick to the baseline of the silica gel column, allowing for the elution of your less polar product.

Workflow: Mitigating Over-Alkylation

cluster_reaction N-Ethylation Reaction cluster_products Potential Products cluster_analysis Analysis & Troubleshooting start Pyrrolidine-3-COOH + Ethylating Agent reaction Reaction Conditions start->reaction Base, Solvent desired Desired Product (1-Ethylpyrrolidine-3-COOH) reaction->desired Controlled Stoichiometry Slow Addition byproduct Byproduct (Quaternary Ammonium Salt) reaction->byproduct Excess Alkylating Agent Rapid Addition analysis MS shows [M+28]+ peak? desired->analysis byproduct->analysis remedy Action: Purify via Aq. Wash / Chromatography Future: Modify Protocol (Slow addition, 1.1 eq) analysis->remedy Yes

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: My NMR spectrum is clean, but the product's solubility is unusual, and I have a low yield after purification.

Q: I'm performing an N-alkylation on the ethyl ester of pyrrolidine-3-carboxylic acid, followed by hydrolysis. However, after the final hydrolysis step, my yield is very low. What could be happening?

A: A common byproduct that is often overlooked is the formation of a lactam . This occurs via an intramolecular cyclization reaction. If the reaction conditions (e.g., high temperature) promote the amide bond formation between the secondary amine and the ethyl ester, a bicyclic lactam can form. This byproduct is neutral, relatively nonpolar, and can be difficult to separate from the desired product before the final hydrolysis.

Causality: The nitrogen of the pyrrolidine ring and the carbonyl carbon of the ester are in proximity (1,4-relationship), which can lead to intramolecular cyclization, especially under thermal stress or with certain basic catalysts.

Troubleshooting Protocol:

  • Protecting Groups: The most robust solution is to protect the amine with a group like Boc (tert-butoxycarbonyl) before performing reactions on the carboxylic acid/ester, and then deprotect as a final step.[2]

  • Reaction Temperature: Maintain a low to moderate reaction temperature during the synthesis. Avoid prolonged heating.

  • Purification Strategy: The lactam is a neutral molecule. If it forms, it can be separated from your acidic product using an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1M NaOH). Your carboxylic acid product will move to the aqueous layer as its carboxylate salt. The neutral lactam will remain in the organic layer.

    • Separate the layers. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4.[3]

    • Extract the acidified aqueous layer with an organic solvent to recover your purified product.

Reaction Scheme: Lactam Formation

start Ethyl 1-ethylpyrrolidine-3-carboxylate conditions Heat or Base Catalyst start->conditions hydrolysis Desired Hydrolysis start->hydrolysis Saponification (NaOH) lactam Bicyclic Lactam Byproduct (Neutral) conditions->lactam Intramolecular Cyclization product Target Product (Zwitterionic Acid) hydrolysis->product

Caption: Competing pathways of hydrolysis vs. lactam formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect when synthesizing the pyrrolidine-3-carboxylic acid core itself?

A1: The nature of byproducts heavily depends on the synthetic route used to form the heterocyclic ring. For methods like the Michael addition of nitroalkanes to enoates, potential side reactions include polymerization of the starting enone and undesired Henry reactions (an aldol-type reaction involving the nitro group).[4][5] Careful control of catalysts and reaction temperature is crucial to minimize these pathways.

Q2: I am using an ethylating agent for the N-alkylation step. Can this react with the carboxylic acid group?

A2: Yes, this is a possibility. The carboxylate anion (formed under basic conditions) can act as a nucleophile and attack the ethylating agent, leading to the formation of This compound ethyl ester . This is an esterification side reaction.

  • How to Identify: This byproduct is neutral and will have a different TLC Rf value than your zwitterionic product. In ¹H NMR, you will see characteristic signals for an ethyl ester (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). Mass spectrometry will show a molecular weight 28 units higher than the starting material but identical to the desired product if you started from the ester.

  • How to Prevent/Remove:

    • pH Control: Running the reaction under conditions where the amine is deprotonated but the carboxylic acid is not (a delicate balance) can favor N-alkylation.

    • Purification: An acid-base extraction, as described in Issue 2, is highly effective. The neutral ester will remain in the organic phase while your acidic product moves to the aqueous base wash.[3]

Q3: My starting pyrrolidine-3-carboxylic acid is racemic. Will the N-ethylation process affect the stereochemistry?

A3: No, a standard N-alkylation reaction does not involve breaking any bonds at the stereocenter (C3). Therefore, if you start with a racemic mixture, you will obtain a racemic mixture of this compound. Similarly, if you start with an enantiomerically pure sample, the product should retain its stereochemical integrity.

Summary of Common Byproducts and Detection Methods
Byproduct NameCommon CauseRecommended Analytical Method(s)
Quaternary Ammonium Salt Excess ethylating agent; rapid additionMS (shows M+28), ¹H NMR (downfield shift of N-CH₂ protons)
Ethyl Ester O-alkylation of the carboxylateTLC, ¹H NMR (ethyl ester signals), GC-MS
Bicyclic Lactam Intramolecular cyclization of ester precursorMS (shows loss of EtOH), IR (lactam C=O stretch)
Unreacted Starting Material Incomplete reaction; insufficient alkylating agentTLC, LC-MS, ¹H NMR
Polymeric Materials Side reactions during ring formationGPC, insoluble material in reaction mixture

References

  • Axios Research. Pyrrolidine Impurity 1.[Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Core. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis.[Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.[Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

  • PubMed. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain.[Link]

  • Semantic Scholar. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.[Link]

  • Wikipedia. Pyrrolidine.[Link]

  • Safrole. Pyrrolidine Properties, Reactions and Applications.[Link]

  • ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.[Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.[Link]

Sources

Technical Support Center: Synthesis of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic target. We will explore the underlying chemical principles, provide detailed troubleshooting guides for common issues, and answer frequently asked questions encountered in the field.

Section 1: Synthetic Strategies & Core Mechanisms

The synthesis of this compound typically involves the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor. The two most common approaches start with either pyrrolidine-3-carboxylic acid itself or its corresponding ester (e.g., ethyl or methyl ester). The choice of starting material dictates the subsequent reaction conditions and workup procedures.

A primary method is the direct N-alkylation of pyrrolidine-3-carboxylic acid ethyl ester with an ethylating agent like iodoethane or ethyl bromide. This is a classic bimolecular nucleophilic substitution (SN2) reaction where the secondary amine of the pyrrolidine ring acts as the nucleophile.

An alternative, highly efficient strategy is reductive amination.[1][2] This involves reacting a pyrrolidine precursor with acetaldehyde in the presence of a reducing agent. This method can offer high selectivity and good yields under mild conditions.

For more complex syntheses, particularly those requiring high stereochemical control, multi-step routes starting from simple acyclic precursors like glycine ethyl ester can be employed.[3] These routes involve forming the pyrrolidine ring and introducing the ethyl group in a controlled sequence.[3]

Visualizing the General Workflow

The diagram below outlines the typical experimental workflow for the N-alkylation route, which is a common focus of yield improvement efforts.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_final Final Product Start Select Starting Material (Acid vs. Ester) Protect Protecting Group Strategy (Optional) Start->Protect If acid functional group interferes Alkylation N-Ethylation Reaction Start->Alkylation If starting with ester Protect->Alkylation Monitor Monitor Progress (TLC, LC-MS) Alkylation->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Hydrolysis Ester Hydrolysis (If applicable) Workup->Hydrolysis If ester was used Purify Purification (Crystallization/Chromatography) Workup->Purify If acid was used directly Hydrolysis->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue reported in this synthesis. The following Q&A guide addresses specific symptoms, their probable causes, and validated solutions.

Q1: My reaction seems to stop or is very slow, with a lot of starting material remaining. What should I do?

A1: This indicates a problem with reaction kinetics or equilibrium.

  • Potential Cause 1: Insufficient Reagent Reactivity. The choice of ethylating agent is critical. Iodoethane is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride. If you are using a less reactive halide, the reaction may be sluggish.

  • Solution 1: Consider switching to iodoethane. Additionally, ensure your reagents are pure and anhydrous, as moisture can interfere with many organic reactions.

  • Potential Cause 2: Inadequate Base. The reaction generates a hydrohalic acid (HI, HBr) byproduct, which protonates the pyrrolidine nitrogen, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine.

  • Solution 2: Ensure you are using at least one equivalent of a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For slow reactions, using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion. The base also acts as an acid scavenger.

  • Potential Cause 3: Low Reaction Temperature. Like most SN2 reactions, the rate is temperature-dependent.

  • Solution 3: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the reaction mixture. A temperature of 40-60 °C in a solvent like acetonitrile or DMF is often effective. Always monitor for side product formation via TLC when increasing the temperature.

Q2: My TLC/LC-MS analysis shows multiple new spots, and the yield of the desired product is low. What's happening?

A2: The formation of multiple products points to side reactions.

  • Potential Cause 1: Over-alkylation (Quaternization). The product, a tertiary amine, is still nucleophilic and can react with another molecule of the ethylating agent to form a quaternary ammonium salt. This is more likely if a large excess of the ethylating agent is used or at high temperatures.

  • Solution 1: Use a controlled stoichiometry of the ethylating agent (typically 1.05 to 1.2 equivalents). Add the ethylating agent slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Potential Cause 2: Ester Hydrolysis. If you are starting with the ethyl ester of pyrrolidine-3-carboxylic acid and there is water in your reaction medium (e.g., wet solvent or using a base like NaOH in a non-aqueous solvent), the ester can be prematurely hydrolyzed.

  • Solution 2: Use anhydrous solvents and reagents. Employ a non-hydroxide base like K₂CO₃ or Et₃N. The final hydrolysis of the ester to the carboxylic acid should be a distinct, controlled step after the N-alkylation is complete.[4]

Troubleshooting Decision Tree

This flowchart can help guide your troubleshooting process when faced with low product yield.

G cluster_analysis cluster_solutions Start Low Yield of This compound CheckReaction Analyze Reaction Mixture (TLC/LC-MS) Start->CheckReaction HighSM High Starting Material Remaining? CheckReaction->HighSM Yes MultipleProducts Multiple Side Products Observed? CheckReaction->MultipleProducts Yes GoodConversion Good Conversion, but Low Isolated Yield? CheckReaction->GoodConversion Yes Sol_Kinetics Increase Reactivity: - Use Iodoethane - Increase Temperature - Check Base Stoichiometry HighSM->Sol_Kinetics Sol_SideRxn Minimize Side Reactions: - Control Stoichiometry (1.1 eq EtI) - Slow Reagent Addition - Lower Temperature MultipleProducts->Sol_SideRxn Sol_Workup Optimize Purification: - Check pH during Extraction - Use Different Recrystallization Solvent - Consider Column Chromatography GoodConversion->Sol_Workup

Caption: Troubleshooting flowchart for low yield synthesis.

Q3: The reaction seems complete, but I lose most of my product during workup and purification. How can I improve my recovery?

A3: Product loss during isolation is a common but solvable problem, often related to the amphoteric nature of the product (containing both a basic amine and an acidic carboxyl group).

  • Potential Cause 1: Incorrect pH during Extraction. this compound is a zwitterion at neutral pH and has significant water solubility. If you try to extract it into an organic solvent from a neutral aqueous solution, recovery will be poor.

  • Solution 1:

    • To extract into an organic layer: First, acidify the aqueous solution to a pH of ~2-3 with dilute HCl. This protonates the carboxylate, making the molecule neutral and more soluble in organic solvents like ethyl acetate or dichloromethane.

    • To isolate by precipitation: After the reaction (and hydrolysis if applicable), carefully adjust the pH of the aqueous solution to the isoelectric point (typically around pH 4-5), where the compound has its minimum solubility, to induce precipitation.

  • Potential Cause 2: Difficulty with Crystallization. The product may sometimes oil out or form a very fine precipitate that is difficult to filter.

  • Solution 2: For recrystallization, a solvent mixture is often effective.[5] Try dissolving the crude product in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then slowly adding a non-polar solvent (like hexanes or diethyl ether) until turbidity is observed. Allow it to cool slowly to promote the formation of larger crystals.

Section 3: Detailed Experimental Protocol

This protocol describes the N-alkylation of commercially available Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride.

Protocol: Synthesis of this compound ethyl ester
ReagentM.W.AmountMolesEquivalents
Pyrrolidine-3-carboxylic acid ethyl ester HCl179.6510.0 g55.7 mmol1.0
Potassium Carbonate (K₂CO₃), anhydrous138.2117.0 g123.0 mmol2.2
Iodoethane (EtI)155.979.6 g (4.9 mL)61.3 mmol1.1
Acetonitrile (CH₃CN), anhydrous-200 mL--

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine-3-carboxylic acid ethyl ester hydrochloride (10.0 g) and anhydrous potassium carbonate (17.0 g).

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously. The potassium carbonate serves both to neutralize the hydrochloride salt and to act as the acid scavenger during the alkylation.

  • Reagent Addition: Slowly add iodoethane (4.9 mL) to the suspension at room temperature over 10 minutes using a syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 0.5% triethylamine) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KI, KCl) and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in 150 mL of ethyl acetate and wash with 2 x 50 mL of saturated brine solution to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound ethyl ester. This product can be purified by vacuum distillation or used directly in the next step.

Protocol: Hydrolysis to this compound
  • Setup: Dissolve the crude ester from the previous step in 100 mL of a 1:1 mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (3.3 g, 82.5 mmol, ~1.5 eq) and stir the solution at room temperature for 2-4 hours, or until TLC/LC-MS confirms the disappearance of the ester.

  • Isolation:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with 2 x 50 mL of diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 3N HCl. The product should precipitate as a white solid.

    • Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold water, followed by a small amount of cold acetone.

    • Dry the solid under vacuum to yield the final product, this compound. Typical yields range from 70-85% over the two steps.

Section 4: Frequently Asked Questions (FAQs)

Q: Should I use a protecting group for the carboxylic acid? A: It is highly recommended to start with the ester form (e.g., methyl or ethyl ester) of pyrrolidine-3-carboxylic acid rather than the free acid.[6] The free carboxylic acid can interfere with the N-alkylation reaction in several ways: its acidic proton can neutralize the base, and the carboxylate can act as a competing nucleophile. Using an ester effectively protects this functionality.

Q: What is the best way to purify the final product? A: For the final carboxylic acid, the preferred method is precipitation from water by adjusting the pH to the isoelectric point, as described in the protocol.[7] If impurities persist, recrystallization from an alcohol/ether solvent system is effective. Column chromatography on silica gel can be challenging for the free acid due to its high polarity but is a viable option for the ester intermediate.

Q: Can I use reductive amination instead? A: Yes, reductive amination is an excellent alternative.[1][2] You would react pyrrolidine-3-carboxylic acid (or its ester) with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method often provides high yields and cleaner reactions but may require more specialized reagents.

Q: Are there any stereochemical concerns in this synthesis? A: If you start with a racemic pyrrolidine precursor, the final product will be racemic. If you require a specific enantiomer (e.g., (R)- or (S)-1-Ethylpyrrolidine-3-carboxylic acid), you must start with the corresponding enantiomerically pure pyrrolidine-3-carboxylic acid. The N-alkylation and hydrolysis steps described do not affect the stereocenter at the 3-position of the pyrrolidine ring. Chiral pool synthesis starting from enantiopure materials is a common strategy for obtaining optically pure compounds.[6]

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089–6092. Retrieved from [Link]

  • Google Patents. (2020). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • Madsen, J., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 12(15), 2835–2849. Retrieved from [Link]

  • Li, M., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. Retrieved from [Link]

  • Grigor'ev, I. A., et al. (2016). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 21(11), 1500. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Ethyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this zwitterionic molecule. As a compound featuring both a carboxylic acid and a tertiary amine, its crystallization behavior is governed by a unique interplay of hydrogen bonding, polarity, and pH sensitivity. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve optimal purity, yield, and crystal form.

Section 1: Foundational Knowledge & Pre-Crystallization FAQs

This section addresses the fundamental properties of this compound and the preliminary steps crucial for a successful crystallization experiment.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Understanding the molecule's properties is the first step in designing a robust crystallization process. This compound is a chiral, zwitterionic compound. Its structure contains a carboxylic acid group (pKa ~2-4) and a tertiary amine (pKa of the conjugate acid ~10-11), meaning it carries both positive and negative charges at neutral pH. This dual nature dictates its solubility and crystal packing.

Table 1: Key Physicochemical Properties

Property Value / Characteristic Implication for Crystallization
Molecular Formula C₇H₁₃NO₂ ---
Molecular Weight 143.18 g/mol ---
Chemical Nature Zwitterionic Amino Acid Derivative Exhibits high polarity. Solubility is highly dependent on solvent polarity and pH. Prone to strong intermolecular interactions (hydrogen bonding), which aids crystal lattice formation but can also lead to aggregation if not controlled.[1][2]
Expected Solubility Generally soluble in polar protic solvents (water, methanol, ethanol) and less soluble in non-polar organic solvents (hexane, toluene).[3] Solvent selection is critical. A solvent system that can disrupt the zwitterionic interactions to achieve dissolution at a higher temperature, but allow them to re-form upon cooling, is ideal.

| Hydrogen Bonding | Strong donor (O-H) and acceptor (C=O, N) sites. | Hydrogen bonding is a primary driver of crystal packing.[1][4] Solvents that can compete for these hydrogen bonds (e.g., alcohols, water) will increase solubility. |

Q2: How do I select an appropriate solvent system for crystallization?

Solvent selection is the most critical parameter in crystallization.[5] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below to ensure a good recovery. Given the zwitterionic nature of this compound, a single solvent or a binary solvent mixture (a "solvent/anti-solvent" system) is often effective.

Causality in Solvent Selection:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are effective at solvating both the carboxylate and the protonated amine groups through hydrogen bonding, making them good primary solvents.[3] However, if the compound is too soluble even at low temperatures, the yield will be poor.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These can dissolve the compound to some extent but are generally less effective than protic solvents. They are often used as anti-solvents.

  • Non-Polar Solvents (e.g., Isopropyl ether, Toluene, Heptane): The compound will have very low solubility in these solvents. They are excellent choices for use as anti-solvents to induce precipitation.[7]

Table 2: Recommended Screening Solvents for this compound

Solvent Class Example Solvents Role in Crystallization Rationale & Expert Insight
Polar Protic Water, Ethanol, Isopropanol (IPA) Primary "Good" Solvent Excellent for dissolving the zwitterionic structure. Water can sometimes lead to hydrate formation. Ethanol and IPA are often a good starting point.
Polar Aprotic Acetone, Acetonitrile (ACN) Co-solvent or Anti-solvent Moderates the polarity of the primary solvent. Can be used to fine-tune supersaturation.
Ethers 2-Methyltetrahydrofuran (MeTHF), Isopropyl ether (IPE) Anti-solvent Miscible with many polar solvents but poor solvents for the compound, making them effective at inducing crystallization.

| Hydrocarbons | Heptane, Toluene | Anti-solvent | Very poor solvents for this compound. Used to induce precipitation when the primary solvent is highly effective. |

A practical approach is to test solubility in a range of solvents. Dissolve a small amount of your crude material (e.g., 10-20 mg) in a minimal volume (e.g., 0.5-1.0 mL) of different heated solvents. If it dissolves, allow it to cool to see if crystals form.

Q3: How critical is the purity of the starting material?

Extremely critical. Impurities can act as "tailor-made" inhibitors that disrupt the crystal lattice, leading to poor crystal quality, oiling out, or complete inhibition of crystallization.[8][9][10] They can also increase the solubility of your compound, resulting in lower yields.[9]

Self-Validation Check: Before attempting crystallization, it is highly recommended to analyze your crude material by techniques like ¹H NMR or LC-MS to estimate its purity. If the purity is below 90%, consider a preliminary purification step like column chromatography or a liquid-liquid extraction to remove major impurities. This initial investment of time will prevent significant troubleshooting later.

Section 2: Troubleshooting Common Crystallization Problems

This section provides direct answers and in-depth explanations for common issues encountered during the crystallization of this compound.

Q2.1: No crystals are forming upon cooling. How can I induce crystallization?

This is a common issue indicating that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Immediate Actions & Underlying Science:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches provide a high-energy surface that can act as a template for nucleation.[6]

  • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the solution.[11] This bypasses the initial nucleation energy barrier and provides a perfect template for crystal growth. This is the most reliable method.

  • Reduce the Temperature: Cool the solution further using an ice bath or a refrigerator. Lowering the temperature decreases solubility and increases the supersaturation level, which drives nucleation.[12]

  • Reduce Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]

  • Introduce an Anti-Solvent: If using a single-solvent system, add a miscible anti-solvent dropwise until the solution becomes slightly turbid (cloudy), then warm slightly until it is clear again and allow it to cool slowly.[7][13] This is a very effective way to generate supersaturation.

G start Clear Solution, No Crystals scratch Scratch inner wall with glass rod start->scratch First Step seed Add a seed crystal scratch->seed If no success success Crystals Formed scratch->success cool Cool to lower temperature (e.g., ice bath) seed->cool If no success seed->success concentrate Evaporate some solvent cool->concentrate If no success & yield is priority antisolvent Add anti-solvent dropwise cool->antisolvent If no success & have good anti-solvent cool->success concentrate->success fail Still No Crystals: Re-evaluate solvent system concentrate->fail If still no crystals antisolvent->success antisolvent->fail If still no crystals

Caption: Troubleshooting workflow for inducing crystallization.

Q2.2: My compound "oiled out" into liquid droplets instead of crystallizing. Why and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase because the solution temperature is above the melting point of the solid at that concentration.[6] This is highly detrimental to purification as impurities preferentially dissolve in the oil.

Common Causes & Solutions:

  • Cause 1: High Impurity Level: Impurities can significantly depress the melting point of your compound.[4]

    • Solution: Perform a pre-purification step (e.g., extraction or flash chromatography) on the crude material before attempting crystallization again.

  • Cause 2: Solution is Too Concentrated or Cooled Too Quickly: If supersaturation is achieved at a temperature where the compound is molten, it will separate as an oil.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the primary ("good") solvent to reduce the saturation temperature.[6] Then, allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice. Insulating the flask can help.

  • Cause 3: Inappropriate Solvent: The chosen solvent may not be suitable.

    • Solution: Re-evaluate your solvent system. Try a solvent in which your compound is less soluble, which will lower the temperature at which it comes out of solution.

Q2.3: The crystallization happened too fast, yielding a fine powder. How do I get larger crystals?

Rapid crystallization, or "crashing out," indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[6][11] This traps solvent and impurities within the solid.

Strategies to Promote Crystal Growth over Nucleation:

  • Reduce the Level of Supersaturation: Re-dissolve the powder by heating and add a small amount of extra solvent. This ensures that the solution remains in the "metastable zone" for longer, where existing crystals grow rather than new ones forming.[11]

  • Slow Down the Cooling Rate: A slower cooling rate is paramount for growing large, high-quality crystals. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels, before moving it to a colder environment.[4]

  • Use a More Solubilizing Solvent System: If using an anti-solvent, reduce the rate of addition or use a slightly less powerful anti-solvent. This allows for more controlled precipitation.

G supersaturation High Supersaturation nucleation Nucleation (Many small crystals) supersaturation->nucleation Favors (Fast Cooling) growth Crystal Growth (Fewer, larger crystals) nucleation->growth Competes with low_supersaturation Low Supersaturation low_supersaturation->growth Favors (Slow Cooling)

Caption: The balance between nucleation and crystal growth.

Q2.4: The crystal yield is very low. What are the likely causes?

A low yield is frustrating but often correctable. The primary reasons are usually related to solubility or mechanical loss.

Troubleshooting Low Yield:

  • Too Much Solvent: This is the most common cause.[6] A significant portion of your compound remains dissolved in the mother liquor.

    • Solution: Before filtering, check for completeness of crystallization by taking a drop of the supernatant on a watch glass and letting it evaporate. If a large amount of solid residue forms, you need to concentrate the solution by boiling off some solvent and cooling again.

  • Crystallization Time is Too Short: Crystallization is an equilibrium process and can take time.

    • Solution: Allow the flask to stand at a low temperature (e.g., 4°C) for a longer period (several hours to overnight) before filtration.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper and dissolve any product that has crashed out.[14]

Section 3: Advanced Topics & Crystal Characterization
Q3.1: What is polymorphism, and how do I know if I have different forms of this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[5] Different polymorphs of the same compound can have vastly different physical properties, including solubility, melting point, and stability, which is critically important in drug development.

Detection of Polymorphism: The existence of different crystal habits (e.g., needles vs. plates) from different solvent systems can be an initial clue.[15] However, definitive characterization requires analytical techniques.

Table 3: Key Analytical Techniques for Crystal Characterization

Technique Information Provided Why It's Important
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice.[16][17] The definitive method for identifying different polymorphs. Each polymorph will have a distinct diffraction pattern.
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.[18][19] Determines melting point and can detect phase transitions between polymorphs upon heating.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[19] Used to identify the presence of solvates or hydrates by detecting mass loss at specific temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and changes in hydrogen bonding environments.[1][17] Changes in the hydrogen bonding network between polymorphs will result in shifts in the vibrational frequencies (e.g., O-H and C=O stretches).

| Optical Microscopy | Visualizes crystal shape, size, and habit.[16][18] | A simple, rapid method to screen for different crystal forms. |

Section 4: Standard Operating Protocols

These protocols provide a starting point for your experiments. Always perform crystallization on a small scale first to determine the optimal conditions before scaling up.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add 1.0 g of crude this compound. Add the solvent (e.g., Isopropanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is just fully dissolved. Note the volume of solvent used.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towel).

  • Maturation: Once at room temperature, and if crystals have formed, place the flask in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Characterization: Analyze the final product for purity and identity (e.g., via melting point, NMR, PXRD).

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Isopropyl Ether)
  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., Isopropyl ether) dropwise with stirring until you observe persistent cloudiness (turbidity).

  • Re-homogenization: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 2-7 from Protocol 1, using the ice-cold solvent mixture for washing the crystals if necessary.

References
  • ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs.
  • ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • (n.d.). Guide for crystallization.
  • NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids.
  • (n.d.). Impact of impurities on crystal growth.
  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate).
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
  • ResearchGate. (n.d.). Impact of impurities on crystal growth | Request PDF.
  • Ebner. (n.d.). Cooling Crystallization & Crystallizers.
  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.
  • (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.

Sources

stability and degradation of 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by its two key structural features: the tertiary amine within the pyrrolidine ring and the carboxylic acid group. The main factors to consider are:

  • Oxidation: The tertiary amine is a likely site for oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for pyrrolidine derivatives.[1] The presence of oxygen and metal ions, such as iron, can significantly accelerate oxidative degradation.[2]

  • Temperature: Elevated temperatures can promote thermal degradation.[1][3] It is crucial to adhere to recommended storage temperatures to minimize the risk of decomposition.

  • pH: The compound's stability can be pH-dependent. While the pyrrolidine ring is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) can catalyze reactions involving the carboxylic acid group or potentially promote ring cleavage over time.[1][4]

  • Light: Exposure to UV or visible light can induce photodegradation in many organic molecules.[1][5] It is advisable to protect the compound from light, especially when in solution.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure maximum shelf-life and experimental reproducibility, the following conditions are recommended:

  • Storage Temperature: Store refrigerated (2-8°C) for long-term storage.[6][7]

  • Atmosphere: For compounds that are hygroscopic, handling and storing under an inert gas like argon or nitrogen is best practice.

  • Container: Always keep the compound in a tightly sealed container to protect it from moisture and air.[6][8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

Q3: What are the most probable degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are most likely:

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen of the pyrrolidine ring is susceptible to attack by oxidizing agents, leading to the formation of a this compound N-oxide.[1]

  • Oxidative Decarboxylation: The carboxylic acid group can be lost as CO2 through an oxidative process, potentially yielding a ketone or other carbonyl-containing species.[9]

  • Ring Cleavage: Under more strenuous conditions, such as strong oxidation or extreme pH, the pyrrolidine ring itself can be cleaved.[1] This often results in a complex mixture of smaller, more polar degradation products.

Below is a diagram illustrating these potential pathways.

G cluster_main This compound cluster_pathways Potential Degradation Pathways main_compound [Structure of This compound] N_Oxide N-Oxidation (N-Oxide formation) main_compound->N_Oxide Oxidizing agent (e.g., H₂O₂, O₂) Decarboxylation Oxidative Decarboxylation (Loss of CO2) main_compound->Decarboxylation Heat, Metal ions Ring_Cleavage Ring Cleavage (Formation of smaller fragments) main_compound->Ring_Cleavage Harsh conditions (e.g., strong oxidants)

Caption: Potential degradation pathways for this compound.

Q4: How can I detect degradation in my sample or solution?

A4: Degradation can be detected through several methods:

  • Visual Inspection: The simplest first step is to look for changes in the physical appearance of your solid sample or solution. Be alert for color changes (e.g., yellowing), the formation of precipitates, or cloudiness in solutions.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[10][11] A "stability-indicating method" is one that can separate the intact parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time is a clear sign of degradation.

  • pH Measurement: A change in the pH of an unbuffered solution can sometimes indicate degradation, especially if acidic or basic byproducts are formed.

Q5: Are there any known chemical incompatibilities I should be aware of?

A5: Yes. To prevent unintended reactions and degradation, avoid mixing this compound with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates can aggressively degrade the molecule, primarily at the tertiary amine.[1][12]

  • Strong Acids and Bases: These can catalyze hydrolysis or other reactions.[12][13]

  • Acid Chlorides and Anhydrides: These will react with the carboxylic acid group.[13]

Part 2: Troubleshooting Guide

This section provides structured advice for specific problems you may encounter during your experiments.

Problem 1: I'm observing a progressive loss of my compound's concentration in a stock solution.

Potential Cause Investigative Action & Explanation Recommended Solution
Oxidative Degradation The tertiary amine is prone to oxidation, especially in solutions exposed to air over time. This process can be accelerated by trace metal contaminants.[1][2]Prepare fresh solutions for critical experiments. If solutions must be stored, degas the solvent, purge the vial headspace with an inert gas (argon or nitrogen), and store at 2-8°C, protected from light. Consider using amber vials.
Adsorption to Container Highly pure compounds, especially at low concentrations, can adsorb to the surfaces of glass or plastic storage vessels.Use silanized glass vials or low-adsorption polypropylene tubes. Before a critical experiment, you can "prime" the container by rinsing it with a solution of the compound to saturate the binding sites.
pH-Mediated Hydrolysis If your solvent is not buffered, its pH may drift over time, potentially accelerating hydrolysis or other pH-dependent degradation pathways.[4][14]Use a buffered solvent system appropriate for your experimental pH range. Verify that the buffer components are compatible with your compound and downstream applications.

Problem 2: My HPLC/LC-MS analysis shows new, unidentified peaks that were not present in the fresh sample.

This is a classic sign of degradation. The goal is to identify the stress factor causing it. A forced degradation study is the definitive way to diagnose the issue.

Workflow: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is a systematic way to identify the likely degradation products and pathways for a compound.[1] It helps in developing stability-indicating analytical methods.[1]

G cluster_setup 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare solutions of This compound (e.g., 1 mg/mL in appropriate solvent) Control Unstressed Control (Stored at 2-8°C, protected from light) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid & solution) Photo Photolytic Stress (ICH Q1B light exposure) Analysis Analyze all samples by a stability-indicating method (e.g., LC-MS) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Compare Compare chromatograms of stressed samples to the control Analysis->Compare Identify Identify and characterize significant degradation peaks Compare->Identify Pathway Propose degradation pathways Identify->Pathway

Caption: Workflow for a systematic forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours), taking time points as needed (e.g., 0, 4, 8, 24h).

    • Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[1]

    • Thermal Degradation: Store aliquots of the stock solution and the solid powder in an oven at 80°C.[1]

    • Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • Control Sample: Store an aliquot of the stock solution at 2-8°C, protected from light.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze all samples using a gradient HPLC-UV or LC-MS method capable of resolving the parent peak from any new peaks.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Calculate the percentage degradation.

    • Use MS data to propose structures for the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

By matching the unknown peaks in your experimental samples to the specific peaks generated under these controlled stress conditions, you can diagnose the root cause of the degradation. For instance, if your unknown peak matches a peak from the H₂O₂-stressed sample, you have an oxidation problem.

References
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. SpringerLink. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]

  • A new method for degradation of n-carboxylic acids. PMC - NIH. [Link]

  • M-Carboxylic Acid Induced Formation of New Coordination Polymers for Efficient Photocatalytic Degradation of Ciprofloxacin. MDPI. [Link]

  • Oxidative cleavage of carboxylic esters by cytochrome P-450. PubMed - NIH. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • Efficient oxidative decarboxylation of carboxylic acids with sodium periodate catalyzed by supported manganese (III) porphyrin. PubMed. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientia Pharmaceutica. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Evolution of carboxylic acids during the degradation of ICP with time... ResearchGate. [Link]

  • 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. PubChem. [Link]

  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH. [Link]

  • Naming carboxylic acids. chemrevise. [Link]

  • 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC. [Link]

  • MSDS of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. Capot Chemical. [Link]

  • (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. [Link]

  • Mechanism of Oxidation of L-Proline by Aqueous Alkaline Diperiodatoargentate (III): Decarboxylation and Dehydration. ResearchGate. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. SpringerLink. [Link]

  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. MDPI. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethylpyrrolidine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this versatile molecule. As a zwitterionic compound, its solubility behavior is highly dependent on its environment. This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure your experiments are successful.

Section 1: Understanding the Molecule & Fundamental Solubility

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is dictated by its zwitterionic nature. The molecule contains two key functional groups:

  • A tertiary amine (the ethylated nitrogen within the pyrrolidine ring), which is basic and can be protonated to form a positive charge (a cation).

  • A carboxylic acid (-COOH), which is acidic and can be deprotonated to form a negative charge (an anion).

At different pH values, the molecule can exist as a cation, an anion, or a neutral zwitterion (containing both a positive and a negative charge). This charge state is the primary determinant of its solubility in aqueous media. The ethyl group and the pyrrolidine ring also contribute a degree of lipophilicity, which influences its solubility in organic solvents.

Q2: I'm observing very low solubility of this compound in pure water at neutral pH. Why is this happening?

A: This is expected behavior for a zwitterionic compound. At a specific pH, known as the isoelectric point (pI) , the net charge on the molecule is zero. At this pI, the positive charge on the protonated amine and the negative charge on the deprotonated carboxylic acid cancel each other out. This minimizes the molecule's interaction with polar water molecules and often leads to strong intermolecular interactions (crystal lattice formation), resulting in minimum aqueous solubility. For many simple amino acids and similar structures, the pI is near neutral pH.

Q3: What is the expected general solubility profile of this compound in aqueous vs. organic solvents?

A:

  • Aqueous Solubility: The solubility in water is highly pH-dependent. It will be lowest at its isoelectric point (pI) and will increase significantly in acidic (low pH) or basic (high pH) conditions where the molecule becomes a charged salt.[1][2][3]

  • Organic Solvent Solubility: Due to its polar functional groups, the compound is generally more soluble in polar organic solvents. Smaller carboxylic acids can form hydrogen bonds with water, but as the hydrocarbon portion increases, water solubility decreases.[3][4] The presence of the ethyl group and the ring structure gives it some non-polar character, potentially allowing for some solubility in less polar organic solvents, especially compared to its parent compound, pyrrolidine-3-carboxylic acid. The solubility in certain organic solvents can be enhanced by the presence of small amounts of water.[5][6]

Section 2: Troubleshooting with pH Adjustment

Q4: How does pH dramatically affect the solubility of this compound?

A: The pH of the solvent directly controls the ionization state of the amine and carboxylic acid groups, which in turn governs solubility. By moving the pH away from the molecule's isoelectric point (pI), you force the equilibrium towards a predominantly charged species (either cationic or anionic). These charged species are significantly more polar than the neutral zwitterion and therefore much more soluble in water.[2][7]

G cluster_pH_Scale pH-Dependent Ionization States compound_node compound_node condition_node condition_node Low_pH Cationic Form (High Solubility) pI Zwitterionic Form (Low Solubility) Low_pH->pI + OH⁻ - H₂O pI->Low_pH + H₃O⁺ - H₂O High_pH Anionic Form (High Solubility) pI->High_pH + OH⁻ - H₂O High_pH->pI + H₃O⁺ - H₂O

Caption: pH-dependent forms of this compound.

Q5: My compound is for an acidic formulation (e.g., pH 2-4). How can I maximize its solubility?

A: In a strongly acidic environment (pH well below the pKa of the carboxylic acid, typically ~4-5), the carboxylic acid group will be fully protonated (-COOH). Simultaneously, the tertiary amine group will also be protonated (-N⁺HR-), making the entire molecule a cation. This cationic salt form is highly polar and will exhibit maximum aqueous solubility. To achieve this, you can dissolve the compound directly in an acidic buffer (e.g., citrate or phosphate buffer) or add a stoichiometric amount of a strong acid like HCl.

Q6: I need to dissolve the compound in a basic buffer (e.g., pH 9-11). What should I expect?

A: In a strongly basic environment (pH well above the pKa of the tertiary amine, typically ~9-10), the amine will be in its neutral, deprotonated form. The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), making the entire molecule an anion. This anionic salt form is also highly polar and will be very soluble in water.[3] You can achieve this by dissolving the compound in a basic buffer (e.g., borate or carbonate buffer) or by adding a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Q7: What is a practical, step-by-step protocol for preparing a stock solution using pH adjustment?

A: Protocol: Aqueous Stock Solution Preparation via pH Adjustment

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., add 8 mL of water for a final volume of 10 mL). The compound will likely form a slurry or suspension.

  • Titration for Solubilization:

    • For an acidic stock: While stirring, add a 1 M HCl solution dropwise. Monitor the suspension. Continue adding drops until the solid is fully dissolved.

    • For a basic stock: While stirring, add a 1 M NaOH solution dropwise. Continue adding drops until the solid is fully dissolved.

  • pH Measurement (Optional but Recommended): If a specific pH is required, use a calibrated pH meter and adjust as necessary with dilute acid or base.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • Filtration: For sterile applications or to remove any particulates, filter the final solution through a 0.22 µm syringe filter.

Section 3: Leveraging Co-solvents

Q8: When should I consider using a co-solvent system?

A: A co-solvent system is a valuable strategy when:

  • pH adjustment is not an option due to the stability of other components in your formulation or experimental constraints.

  • You need to achieve a very high concentration that is not possible even with pH modification.

  • Your downstream application involves a mixture of aqueous and organic phases.

  • You are trying to dissolve the compound in a non-aqueous system.

Co-solvents work by reducing the overall polarity of the solvent system (e.g., water), making it more favorable for the organic parts of your molecule to dissolve.[8]

Q9: Which common co-solvents are compatible with this compound?

A: Based on the structure, several common, water-miscible organic solvents should be effective. A screening approach is always recommended.

Co-SolventClassTypical Starting Conc. (v/v)Notes
Ethanol Polar Protic10-50%Generally well-tolerated in many biological systems.
Propylene Glycol (PG) Polar Protic10-40%Common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) Polar Protic10-50%Higher viscosity; excellent solubilizing agent.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic5-100%Excellent solubilizer, but can be toxic to cells at >0.5%.
N,N-Dimethylformamide (DMF) Polar Aprotic5-100%Strong solvent; use with caution due to toxicity.
Q10: What is a systematic approach to screen for the optimal co-solvent mixture?

A: Protocol: Co-solvent Screening for Solubility Enhancement

  • Preparation: Set up a series of small vials (e.g., 1.5 mL glass vials).

  • Dispense Compound: Add a fixed, excess amount of this compound to each vial (e.g., 10 mg). This ensures you are measuring saturated solubility.

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures. For example, for ethanol, prepare 10%, 20%, 30%, 50%, and 100% (v/v) ethanol in water.

  • Solubilization: Add a fixed volume (e.g., 1 mL) of each co-solvent mixture to the corresponding vial.

  • Equilibration: Cap the vials and mix at a constant temperature (e.g., room temperature) for several hours (or until equilibrium is reached, typically 2-24 hours) using a vortexer or rotator.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the co-solvent concentration to identify the optimal mixture.

Sources

Technical Support Center: Chiral Separation of 1-Ethylpyrrolidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Ethylpyrrolidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome challenges in your chiral separation experiments.

Introduction

This compound is a crucial chiral building block in medicinal chemistry. Its enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential for the development of safe and effective pharmaceuticals.[1][2] This guide will explore the primary methods for resolving the enantiomers of this compound, focusing on practical application and troubleshooting.

Core Separation Strategies

The resolution of this compound enantiomers can be approached through several well-established techniques. The choice of method often depends on the scale of the separation, required purity, and available instrumentation.[3]

Method Selection Overview
Separation MethodPrincipleTypical ScaleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[3]Analytical to PreparativeHigh resolution, broad applicability, direct analysis.High cost of CSPs, requires method development.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation on a CSP.[4]Analytical to PreparativeFaster separations, reduced organic solvent use ("greener"), high efficiency.[4][5]Requires specialized instrumentation.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility.[3][6]Preparative to Large-ScaleCost-effective for large quantities, well-established technique.Success is highly dependent on finding a suitable resolving agent and solvent system, can be labor-intensive.[7]
Indirect HPLC via Chiral Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[3][8]AnalyticalUtilizes standard HPLC columns, can improve detection.Requires an additional reaction step, potential for racemization during derivatization.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the chiral separation of this compound and related compounds.

Chiral HPLC & SFC Troubleshooting

Q1: I am observing poor or no resolution of the enantiomers on my polysaccharide-based chiral stationary phase (CSP). What should I do?

A1: Poor resolution is a common challenge in chiral method development. Here is a systematic approach to troubleshooting:

  • Optimize the Mobile Phase:

    • Co-solvent Percentage: For Supercritical Fluid Chromatography (SFC), the percentage of the co-solvent (e.g., methanol) significantly impacts resolution. A study on pyrrolidone derivatives showed that increasing the methanol percentage from 7.5% to 15% improved resolution for most compounds.[9][10]

    • Mobile Phase Additives: For High-Performance Liquid Chromatography (HPLC), especially with polar ionic compounds like this compound, small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can drastically alter the interactions between the analyte and the CSP, thereby improving peak shape and resolution. Be aware of "additive memory effects," where residual additives can impact subsequent analyses.[11]

  • Screen Different Chiral Stationary Phases (CSPs):

    • There is no universal CSP, and enantioselectivity can be highly specific.[2][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[5][13] Chlorinated versions, such as Lux Cellulose-2, have shown excellent resolution for pyrrolidone derivatives.[5][9] A systematic screening of different CSPs is often the most effective strategy.[5]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed on the CSP.

    • Flow Rate: In SFC, an optimal flow rate exists for achieving the best resolution. For some pyrrolidone derivatives, a flow rate of 2 mL/min was found to be optimal.[9][10]

Q2: My peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Analyte-Specific Interactions: this compound is zwitterionic at neutral pH. The presence of both acidic (carboxylic acid) and basic (tertiary amine) functionalities can lead to strong interactions with residual silanols on the silica support of the CSP.

  • Use of Additives: Adding a small concentration of an acidic modifier (like TFA or formic acid) can protonate the tertiary amine, while a basic modifier (like DEA) can deprotonate the carboxylic acid. This can reduce secondary interactions and improve peak symmetry.[3]

  • Mobile Phase Composition: Ensure the mobile phase is well-mixed and the components are fully dissolved. For SFC, the use of protic organic modifiers like methanol is preferred as they can deactivate active sites on the column surface.[14]

Q3: Why should I consider SFC over HPLC for my chiral separation?

A3: SFC offers several key advantages over traditional HPLC for chiral separations:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[14][15]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, a non-toxic and readily available solvent, significantly reducing the consumption of organic solvents like hexane. This makes it a more environmentally friendly or "greener" technique.[4][5]

  • Faster Equilibration: Columns equilibrate much faster in SFC, which is advantageous when screening multiple mobile phases or columns.[4]

Diastereomeric Salt Crystallization FAQs

Q1: How do I select an appropriate chiral resolving agent for this compound?

A1: Since this compound is an amino acid, it can act as either an acid or a base.

  • For its basic amine functionality: You would use a chiral acid as the resolving agent. Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.[3][16]

  • For its acidic carboxyl group: A chiral base would be employed. Examples include brucine, strychnine, or chiral amines like (R)-1-phenylethylamine.[16]

The selection process is largely empirical. A screening of several resolving agents in different solvents is often necessary to find a combination that yields well-formed crystals of one diastereomer with low solubility.[17]

Q2: My diastereomeric salt crystallization is not yielding a product with high enantiomeric excess (ee). What are the common pitfalls?

A2: Achieving high ee through crystallization can be challenging. Here are some factors to consider:

  • Solvent Selection: The chosen solvent must provide a significant solubility difference between the two diastereomeric salts.[3] Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile).[3]

  • Cooling Rate: Slow, controlled cooling is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Stoichiometry of the Resolving Agent: While an equimolar amount of the resolving agent is a common starting point, varying the stoichiometry can sometimes improve the resolution.

  • Recrystallization: It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve the desired enantiomeric purity.[7]

Indirect HPLC (Chiral Derivatization) FAQs

Q1: What are the best practices for derivatizing this compound for indirect chiral HPLC analysis?

A1: The carboxylic acid moiety of this compound is the primary site for derivatization.

  • Choice of Derivatizing Agent: A chiral amine, such as (S)-(-)-α-Methylbenzylamine, is a suitable choice.[3] This reaction forms diastereomeric amides.

  • Coupling Agents: A peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is typically used to facilitate the amide bond formation.[3]

  • Reaction Conditions: Ensure the reaction goes to completion to avoid skewed enantiomeric ratios. Monitor the reaction by a suitable technique (e.g., TLC or achiral HPLC). It is also critical to use an enantiomerically pure derivatizing agent.

Experimental Protocols & Workflows

Protocol 1: Direct Chiral HPLC Method Development

This protocol outlines a general approach for developing a direct chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a set of polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralpak® AD-H, and Lux® Cellulose-2.
  • Mobile Phase: Start with a simple mobile phase system, for example, n-hexane/isopropanol/TFA (e.g., 90:10:0.1 v/v/v).[3]
  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min.[3]
  • Detection: Use UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore on the analyte.[3]

2. Optimization:

  • Based on the initial screening, select the column that shows the best baseline separation or indication of resolution.
  • Systematically vary the ratio of hexane to alcohol (isopropanol or ethanol) to optimize selectivity and retention time.
  • Adjust the concentration of the acidic or basic additive to improve peak shape and resolution.

3. Data Analysis:

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
  • Determine the enantiomeric excess (ee%) of your sample.
Workflow for Chiral Method Development

Chiral_Method_Development

Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general procedure for attempting a chiral resolution via diastereomeric salt formation.

1. Resolving Agent and Solvent Screening:

  • In separate vials, dissolve a known amount of racemic this compound in different solvents (e.g., ethanol, methanol, isopropanol).
  • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid).[3]
  • Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature.[3]
  • Observe which combinations produce crystalline precipitates.

2. Bulk Crystallization:

  • Based on the screening results, perform the reaction on a larger scale with the best solvent/resolving agent combination.
  • Dissolve the racemate in the chosen solvent and heat.
  • Add the resolving agent and stir until fully dissolved.
  • Allow the solution to cool slowly and undisturbed. If necessary, store at a lower temperature (e.g., 4°C) to promote crystallization.

3. Isolation and Liberation:

  • Collect the crystals by filtration and wash with a small amount of cold solvent.[3]
  • To recover the enantiomerically enriched this compound, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) if a chiral acid was used, or an acid (e.g., HCl) if a chiral base was used, to neutralize the resolving agent.[3]
  • Extract the liberated resolving agent with an organic solvent (if applicable) and isolate the desired enantiomer from the aqueous layer.

4. Purity Analysis:

  • Determine the enantiomeric excess of the product using a validated chiral analytical method (e.g., Chiral HPLC).[3]
Logical Flow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution

References

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. Available from: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Chiral resolution with frozen aqueous amino acids. RSC Publishing. Available from: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. Available from: [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. Available from: [Link]

  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available from: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Chiral Drug Separ
  • Chiral Column Chromatography. News-Medical.Net. Available from: [Link]

  • Current Trends in Chiral Chromatography. LCGC International. Available from: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available from: [Link]

Sources

Technical Support Center: Functionalization of 1-Ethylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-Ethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating common side reactions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and ensure the integrity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the functionalization of this compound, providing concise answers and directing you to more detailed sections of this guide where appropriate.

Q1: What are the most common functionalization reactions performed on this compound?

A1: The primary sites for functionalization on this compound are the carboxylic acid moiety and the pyrrolidine ring itself.[1] The most common reactions include:

  • Amide bond formation (Amidation): Coupling the carboxylic acid with a primary or secondary amine. This is a cornerstone of peptide synthesis and the creation of a vast array of bioactive molecules.[2]

  • Esterification: Converting the carboxylic acid to an ester by reacting it with an alcohol.[1][3] Esters can be final products or serve as intermediates for further transformations.[1]

  • Ring functionalization: Although less common, direct functionalization of the pyrrolidine ring, for instance, through C-H activation, is an emerging area for creating novel analogs.[1][4]

Q2: I'm observing a loss of stereochemical purity in my product. What is the most likely cause?

A2: The most probable cause is racemization or epimerization at the C3 stereocenter of the pyrrolidine ring.[5][6] This is a significant side reaction, particularly during the activation of the carboxylic acid for amide coupling.[7][8][9] The mechanism often involves the formation of an oxazolone intermediate or direct abstraction of the alpha-proton by a base.[5][7] For a detailed troubleshooting guide on this issue, please refer to Section 2.1.

Q3: Which coupling reagents are recommended for amide bond formation with this compound to minimize side reactions?

A3: The choice of coupling reagent is critical. While standard carbodiimides like DCC and EDC are widely used, they can sometimes lead to racemization and the formation of N-acylurea byproducts.[2][8][10] For challenging couplings or when stereochemical integrity is paramount, consider using:

  • Phosphonium salts (e.g., PyBOP®, PyAOP®): These are highly efficient and generally result in low levels of racemization.[10][11]

  • Uronium/Aminium salts (e.g., HATU, HBTU): These reagents are also very effective and react quickly, which can suppress side reactions.[10][11] However, be mindful of potential guanidinylation of the amine component if the reaction is not optimized. A comparative table of coupling reagents is available in Section 2.1.

Q4: Are protecting groups necessary when functionalizing this compound?

A4: Protecting groups are generally not required for the tertiary amine of this compound as it is non-reactive under standard amide coupling and esterification conditions. However, if you are performing reactions that are sensitive to the basicity of the tertiary amine or involve harsh conditions, protection might be considered. The primary focus of protection strategies for related compounds, like (R)-pyrrolidine-3-carboxylic acid, is on the secondary amine, which is not present here.[1]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during the functionalization of this compound.

Issue: Loss of Stereochemical Integrity (Racemization/Epimerization) During Amide Coupling

A primary concern during the functionalization of chiral carboxylic acids like this compound is the loss of stereochemical purity at the α-carbon (C3).[5][6] This side reaction can significantly impact the biological activity of the final product.[7]

2.1.1 Underlying Mechanism

Racemization or epimerization during amide coupling typically proceeds through two main pathways after the activation of the carboxylic acid:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.[7][12] Subsequent nucleophilic attack by the amine can result in a mixture of stereoisomers.

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.[5][6]

racemization_mechanism cluster_main Amide Coupling cluster_side Side Reactions Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Reagent Activated_Acid Activated Intermediate Activation->Activated_Acid Desired_Product Desired Amide Product (Stereochemically Pure) Activated_Acid->Desired_Product Amine (Desired Pathway) Oxazolone Oxazolone Formation Activated_Acid->Oxazolone Base Enolization Direct Enolization Activated_Acid->Enolization Base Racemic_Product Racemic/Epimerized Amide Product Oxazolone->Racemic_Product Amine Enolization->Racemic_Product Amine N_acylurea_formation Carboxylic_Acid Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Amide Desired Amide O_acylisourea->Amide + Amine (Desired Pathway) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Intramolecular Rearrangement (Side Reaction)

Sources

Validation & Comparative

A Comparative Analysis of 1-Ethylpyrrolidine-3-carboxylic Acid and Proline Analogs in Contemporary Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 1-Ethylpyrrolidine-3-carboxylic acid with other significant proline derivatives. Our focus is on the structural nuances, physicochemical properties, and functional implications that guide their application in medicinal chemistry and catalysis. We will delve into the experimental data that underpins these comparisons, offering researchers and drug development professionals a robust framework for selecting the appropriate proline analog for their specific research needs.

Introduction: The Versatility of the Proline Scaffold

Proline and its derivatives are a cornerstone in the fields of organic synthesis and medicinal chemistry. The unique cyclic structure of the pyrrolidine ring imparts conformational rigidity, making it a valuable component in peptidomimetics and a powerful chiral catalyst in asymmetric synthesis. The substitution on the proline ring, particularly at the nitrogen (N1) and carbon (C3, C4) positions, dramatically influences the molecule's steric and electronic properties, thereby dictating its biological activity and catalytic efficacy.

This guide focuses on this compound, a less-explored proline derivative, and compares it with more extensively studied analogs to highlight its potential and contextualize its utility.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of proline derivatives are critical determinants of their behavior in both biological and chemical systems. Parameters such as lipophilicity (LogP), and acid dissociation constant (pKa) influence a molecule's solubility, permeability, and interaction with biological targets or reactants.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compound C7H13NO2143.18~0.3~3.5 (Carboxylic Acid), ~10.5 (Amine)
Proline C5H9NO2115.13~-2.4~1.9 (Carboxylic Acid), ~10.6 (Amine)
(2S,4R)-4-Hydroxyproline C5H9NO3131.13~-2.8~1.8 (Carboxylic Acid), ~9.7 (Amine)
1-Methylproline (Hygrinic Acid) C6H11NO2129.16~-1.9~2.0 (Carboxylic Acid), ~10.7 (Amine)

Analysis: The ethyl substitution at the N1 position of this compound significantly increases its predicted lipophilicity (LogP) compared to proline and its hydroxylated and methylated counterparts. This enhanced lipophilicity can lead to improved membrane permeability, a desirable trait in drug design. However, it may also affect aqueous solubility. The predicted pKa values for the carboxylic acid and the tertiary amine are within the expected range for such functional groups.

Applications in Asymmetric Catalysis

Proline and its derivatives are renowned for their use as organocatalysts in asymmetric reactions, facilitating the formation of chiral molecules with high enantioselectivity. The substitution on the pyrrolidine ring plays a crucial role in the catalyst's performance.

Experimental Protocol: A Representative Proline-Catalyzed Aldol Reaction

This protocol outlines a general procedure for an asymmetric aldol reaction, a classic transformation catalyzed by proline and its derivatives.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Proline derivative catalyst (e.g., Proline, this compound)

  • Solvent (e.g., DMSO, DMF)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Chiral HPLC column and appropriate mobile phase

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the proline derivative catalyst (0.1 mmol, 10 mol%).

  • Add the ketone (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.

Expected Outcomes and Comparative Insights:

Role in Medicinal Chemistry and Drug Design

The proline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The conformational constraint of the pyrrolidine ring can help to lock a molecule into a bioactive conformation.

Signaling Pathway Context: Targeting Proline-Rich Domains

Many proteins contain proline-rich domains (PRDs) that are crucial for protein-protein interactions. These interactions are often mediated by specific recognition modules like SH3 domains. Designing small molecules that mimic or disrupt these interactions is a key strategy in drug discovery.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Binds to Phosphotyrosine Effector Downstream Effector (e.g., Sos1) Adaptor->Effector SH3 domain binds to Proline-Rich Domain Ligand Growth Factor Ligand->Receptor Activation ProlineAnalog Proline Derivative (Potential Inhibitor) ProlineAnalog->Adaptor Potential Competitive Inhibition

Figure 1. A simplified diagram illustrating a signaling pathway involving a proline-rich domain interaction, a potential target for proline-based therapeutics.

Comparative Analysis in a Therapeutic Context:

When considering this compound for therapeutic applications, its N-ethyl group is a key feature. This substitution blocks the hydrogen bond donor capability of the nitrogen, which could be critical for binding to certain biological targets. Conversely, the ethyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of a receptor. The increased lipophilicity, as noted earlier, may also enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a significant consideration in the development of central nervous system (CNS) active drugs.

Synthesis of this compound

The synthesis of N-substituted proline derivatives is a well-established area of organic chemistry. A common approach to synthesize this compound would involve the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor.

Workflow for a Potential Synthetic Route

G Start Pyrrolidine-3-carboxylic acid ester Step1 N-Alkylation (e.g., Ethyl iodide, Base) Start->Step1 Intermediate This compound ester Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH, H2O) Intermediate->Step2 Product This compound Step2->Product

Figure 2. A potential synthetic workflow for the preparation of this compound.

This straightforward synthetic route allows for the production of this compound, enabling its further investigation and comparison with other proline derivatives in various applications.

Conclusion and Future Directions

This compound presents an interesting, albeit understudied, variation on the proline scaffold. Its key distinguishing feature, the N-ethyl group, is predicted to increase lipophilicity, which could offer advantages in terms of membrane permeability for drug discovery applications. In the realm of organocatalysis, this substitution would likely modulate the steric environment of the catalytic center, potentially leading to novel reactivity and selectivity.

While a direct comparison with well-established proline derivatives like proline itself and hydroxyproline is hampered by the current lack of extensive experimental data for this compound, this guide has provided a framework for its potential evaluation. Future research should focus on synthesizing this compound and systematically testing its performance in benchmark catalytic reactions and biological assays. Such studies will be crucial to fully elucidate the unique properties of this compound and to determine its place within the versatile family of proline derivatives.

References

  • PubChem Compound Summary for CID 133465, this compound. National Center for Biotechnology Information. [Link]

  • Proline. PubChem. [Link]

  • trans-4-Hydroxy-L-proline. PubChem. [Link]

  • Hygrinic acid. PubChem. [Link]

  • Proline-catalyzed asymmetric reactions. Beilstein J. Org. Chem. [Link]

  • The proline-catalyzed direct asymmetric aldol reaction. J. Am. Chem. Soc. [Link]

  • SH3 domains: complexity in moderation. Structure. [Link]

A Comparative Guide to the Validation of 1-Ethylpyrrolidine-3-carboxylic Acid's Biological Activity as a Potential JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibitors

In the landscape of modern drug discovery, the pursuit of selective kinase inhibitors remains a cornerstone of therapeutic innovation. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling hub for a multitude of cytokines and growth factors implicated in immune-mediated inflammatory diseases.[1][2] Consequently, the development of specific JAK inhibitors has heralded a new era in the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[3]

This guide focuses on the validation of 1-Ethylpyrrolidine-3-carboxylic acid , a small molecule with a pyrrolidine scaffold, a motif present in several successful kinase inhibitors. Notably, the pyrrolidine ring is a key structural feature of Upadacitinib, a potent and selective JAK1 inhibitor.[3][4] This structural parallel prompts the hypothesis that this compound may exhibit inhibitory activity against JAK1.

Herein, we present a comprehensive framework for the experimental validation of this hypothesis. This guide will provide a detailed protocol for a robust in-vitro JAK1 kinase inhibition assay, outline a comparative analysis against relevant benchmarks, and discuss the potential implications of the findings for drug development professionals.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The JAK-STAT signaling cascade is a pivotal pathway that transduces extracellular signals from cytokines and growth factors into transcriptional responses within the cell.[5][6] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes, many of which are pro-inflammatory.[7][8]

The therapeutic rationale for JAK inhibition lies in disrupting this pro-inflammatory signaling cascade.[9] Upadacitinib, a selective JAK1 inhibitor, effectively mitigates the downstream effects of pro-inflammatory cytokines by blocking the phosphorylation and activation of STATs.[5][6]

cluster_2 Intracellular cluster_3 Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene Transcription STAT_active->Gene Nuclear Translocation & Gene Regulation

Caption: The JAK-STAT Signaling Pathway.

Comparative Framework: Establishing a Performance Baseline

To rigorously assess the biological activity of this compound, a comparative analysis against well-defined controls is imperative. We propose the inclusion of two key comparators:

  • Pyrrolidine-3-carboxylic acid (Negative Control): The parent scaffold of the target molecule. A lack of significant activity in this compound would underscore the importance of the N-ethyl substitution for potential JAK1 inhibition.

  • Upadacitinib (Positive Control & Benchmark): A clinically approved and highly selective JAK1 inhibitor.[3][10] This will serve as a benchmark for potency and a validation of the assay's performance.

Experimental Protocol: In-Vitro JAK1 Kinase Inhibition Assay (HTRF-based)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for quantifying kinase activity.[1]

Principle of the Assay

The assay measures the phosphorylation of a substrate peptide by JAK1. The reaction mixture contains recombinant human JAK1 enzyme, a biotinylated substrate peptide, and ATP. The reaction is stopped, and a detection reagent containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added. If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same peptide brings the europium cryptate and XL665 into close proximity, resulting in a FRET signal that is proportional to the extent of substrate phosphorylation.

Materials and Reagents
  • Recombinant Human JAK1 (catalytic domain, e.g., aa 845-1142)

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • Adenosine triphosphate (ATP)

  • This compound

  • Pyrrolidine-3-carboxylic acid

  • Upadacitinib

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-tyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Experimental Workflow

cluster_0 Compound Preparation cluster_1 Reaction Setup cluster_2 Incubation & Detection cluster_3 Data Acquisition & Analysis A 1. Prepare serial dilutions of This compound, Pyrrolidine-3-carboxylic acid, and Upadacitinib in DMSO. B 2. Add test compounds and controls to a 384-well plate. A->B C 3. Add JAK1 enzyme and biotinylated substrate peptide. B->C D 4. Initiate the reaction by adding ATP. C->D E 5. Incubate at room temperature for 60 minutes. D->E F 6. Stop the reaction and add HTRF detection reagents. E->F G 7. Incubate for 60 minutes to allow for signal development. F->G H 8. Read the plate on an HTRF-compatible reader. G->H I 9. Calculate the percent inhibition and determine IC50 values. H->I

Caption: Workflow for the JAK1 Kinase Inhibition HTRF Assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (this compound, Pyrrolidine-3-carboxylic acid, and Upadacitinib) in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted compounds or DMSO (for control wells).

    • Add 2 µL of a solution containing the JAK1 enzyme at a pre-determined optimal concentration in kinase reaction buffer.

    • Add 2 µL of a solution containing the biotinylated substrate peptide and ATP at their respective optimal concentrations in kinase reaction buffer.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection:

    • Add 5 µL of the HTRF detection reagent mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The primary endpoint of this study will be the half-maximal inhibitory concentration (IC₅₀) of each compound against JAK1. The results should be presented in a clear, tabular format for easy comparison.

CompoundPredicted JAK1 IC₅₀ (nM)Rationale
This compound Hypothetical: 500 - 5000 Based on the presence of the pyrrolidine scaffold, but lacking the extended pharmacophore of Upadacitinib, a moderate inhibitory activity is hypothesized.
Pyrrolidine-3-carboxylic acid Hypothetical: >10,000 Expected to be inactive, highlighting the contribution of the N-ethyl group to potential binding.
Upadacitinib 43 - 47 [10]A highly potent and selective JAK1 inhibitor, serving as the positive control and benchmark.

Expert Analysis and Future Directions

The validation of this compound's biological activity hinges on the experimental determination of its JAK1 inhibitory potential. Should the compound exhibit an IC₅₀ value in the sub-micromolar to low micromolar range, it would represent a promising starting point for a lead optimization campaign.

Future efforts would focus on structure-activity relationship (SAR) studies to enhance potency and selectivity. Modifications to the carboxylic acid group, exploration of different N-alkyl substituents, and the introduction of additional functional groups to mimic the interactions of Upadacitinib with the kinase domain would be logical next steps.

Conversely, a lack of significant activity would suggest that the N-ethylpyrrolidine-3-carboxylic acid moiety alone is insufficient for effective JAK1 inhibition and that the more complex ring systems of established inhibitors are crucial for high-affinity binding.

Conclusion

This guide provides a scientifically rigorous and experimentally detailed framework for the validation of this compound's biological activity. By employing a validated in-vitro assay and a well-defined set of comparators, researchers can objectively assess the compound's potential as a JAK1 inhibitor. The insights gained from this proposed study will be invaluable for guiding future drug discovery efforts in the pursuit of novel and effective treatments for immune-mediated inflammatory diseases.

References

  • Upadacitinib - Wikipedia.

  • Parmentier, J. M., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 15(9), 2119-2137.

  • Dr. Oracle. (2025). What is the mechanism of action of Rinvoq (upadacitinib)? [URL: Not available]
  • AbbVie Inc. RINVOQ® (upadacitinib) Mechanism of Action.

  • Parmentier, J. M., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 15(9), 2119-2137.

  • Tocris Bioscience. Upadacitinib | JAK.

  • R&D Systems. Upadacitinib | Jak1.

  • Li, Y., et al. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Journal of Translational Medicine, 21(1), 587.

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for JAK1.

  • Bocan, T. (2019). JAK1 inhibitor Rinvoq (upadacitinib) approved by the FDA in the United States. Biopharma PEG. [URL: Not available]
  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits.

  • Spraggon, G., & Horn, J. R. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 967, 39-55.

  • Promega Corporation. JAK1 Kinase Assay Protocol.

  • Therapeutic Target Database.
  • Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2, 23.

  • Spraggon, G., & Horn, J. R. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618. [URL: Not available]
  • Shin, H., et al. (2012). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 747-752.

  • Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 26(16), 4881.

  • Flanagan, M. E., et al. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 4939-4951.

  • Vang, A., et al. (2021). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature, 599(7884), 315-320.

  • Nakagomi, D., et al. (2021). JAK selectivity according to the results of the enzymatic assay. Rheumatology and Therapy, 8(3), 1143-1155.

  • Bhat, M. A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 16(9), 1259.

  • El-Gazzar, M. G., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1243552.

  • Schwartz, D. M., et al. (2016). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 15(12), 843-862.

  • Angelini, J., et al. (2020). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 11, 589222.

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243552.

  • El-Gazzar, M. G., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1243552.

  • Wang, Y., et al. (2025). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Journal of Translational Medicine, 23(1), 1176. [URL: Not available]
  • Duan, J. J., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(11), 1145-1150.

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618.

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220.

  • Kumar, A., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure & Dynamics, 39(12), 4386-4403.

Sources

A Comparative Guide to the Synthesis of 1-Ethylpyrrolidine-3-carboxylic Acid: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a key structural motif in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for precise pharmacophore presentation. 1-Ethylpyrrolidine-3-carboxylic acid, in particular, is a valuable building block in the synthesis of complex pharmaceutical agents. The stereochemistry at the C3 and potentially other positions on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a paramount concern for researchers and drug development professionals.

This guide provides a comparative analysis of two distinct synthetic routes to a substituted pyrrolidine-3-carboxylic acid, specifically focusing on the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid and related structures. We will delve into a multi-step linear synthesis starting from glycine ethyl ester and a more convergent organocatalytic asymmetric Michael addition approach. By examining the experimental protocols, yields, stereoselectivity, and overall efficiency of each route, this guide aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Route 1: Multi-Step Linear Synthesis from Glycine Ethyl Ester

This synthetic pathway constructs the pyrrolidine ring through a series of sequential reactions, including N-protection, cyclization, and functional group manipulations. This route offers a high degree of control over the stereochemistry through the use of chiral auxiliaries or resolution steps.[1]

Experimental Protocol

Step 1: N-Protection of Glycine Ethyl Ester To a solution of glycine ethyl ester in dichloromethane, triethylamine is added, and the mixture is cooled to 0°C. Methyl chloroformate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 3-6 hours. After an acidic workup and extraction, the N-protected glycine ethyl ester is obtained.[1]

Step 2: Ring Closure The N-protected glycine ethyl ester undergoes a ring closure reaction to form a pyrrolidinone intermediate.

Step 3: Substitution A substitution reaction is carried out on the pyrrolidinone ring to introduce a desired substituent. In the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, this step involves the introduction of a group that will be later converted to the ethyl group. For instance, a halogenating agent like bromotoluene or ethyl chloroformate can be used.[1]

Step 4: Coupling Reaction A Suzuki or similar cross-coupling reaction is employed to introduce the vinyl group. For example, the substituted pyrrolidine intermediate is reacted with a vinyl boronic anhydride pyridine complex in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like dioxane at elevated temperatures (e.g., 100°C for 8 hours).[1]

Step 5: Catalytic Hydrogenation The vinyl group is reduced to an ethyl group via catalytic hydrogenation, which also helps to establish the desired stereochemistry.

Step 6: Hydrolysis and Deprotection Finally, the ester and N-protecting groups are removed through hydrolysis and deprotection steps to yield the final product, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[1]

Workflow Diagram

Route 1: Linear Synthesis start Glycine Ethyl Ester step1 N-Protection start->step1 Methyl Chloroformate, TEA step2 Ring Closure step1->step2 step3 Substitution step2->step3 Halogenating Agent step4 Coupling step3->step4 Vinyl Boronic Anhydride, Pd Catalyst step5 Catalytic Hydrogenation step4->step5 H2, Catalyst step6 Hydrolysis & Deprotection step5->step6 Acid/Base end This compound step6->end

Caption: Linear synthesis of this compound from Glycine Ethyl Ester.

Route 2: Organocatalytic Asymmetric Michael Addition

This modern approach utilizes an organocatalyst to achieve a highly enantioselective Michael addition, forming the pyrrolidine ring in a concise and atom-economical manner. This method is particularly advantageous for creating stereocenters with high fidelity.[2][3][4]

Experimental Protocol

Step 1: Asymmetric Michael Addition A 4-alkyl-substituted 4-oxo-2-enoate is reacted with a nitroalkane in the presence of a chiral organocatalyst (e.g., a chiral amine). The reaction is typically carried out under mild conditions, often at room temperature. This step establishes the key C-N and C-C bonds of the pyrrolidine ring and sets the stereochemistry.[2][3]

Step 2: Reductive Cyclization and Hydrolysis The resulting Michael adduct undergoes a reductive cyclization, often in the same pot or as a subsequent step. The nitro group is reduced to an amine, which then cyclizes onto the ester functionality. Subsequent hydrolysis of the ester yields the desired 5-alkyl-substituted pyrrolidine-3-carboxylic acid. This two-step sequence can provide the target molecule with high enantiomeric excess (e.g., 97% ee for 5-methylpyrrolidine-3-carboxylic acid).[2][4]

Workflow Diagram

Route 2: Asymmetric Michael Addition start1 4-Alkyl-4-oxo-2-enoate step1 Asymmetric Michael Addition start1->step1 start2 Nitroalkane start2->step1 Chiral Organocatalyst step2 Reductive Cyclization & Hydrolysis step1->step2 Reducing Agent end 5-Alkyl-pyrrolidine-3-carboxylic acid step2->end

Caption: Convergent synthesis via Organocatalytic Asymmetric Michael Addition.

Comparative Analysis

ParameterRoute 1: Multi-Step Linear SynthesisRoute 2: Organocatalytic Asymmetric Michael Addition
Number of Steps 6+2
Overall Yield Moderate to High (yields for individual steps can be high, e.g., 72.7% for the coupling step)[1]High (overall yield for two steps can be significant)[2][4]
Stereocontrol Good to Excellent (relies on chiral resolution or substrate control)[1]Excellent (typically >95% ee)[2][4]
Starting Materials Readily available (Glycine ethyl ester)[1]Readily available (4-oxo-2-enoates, nitroalkanes)[2]
Reagents & Catalysts Requires organometallic reagents, palladium catalysts, and protecting groups[1]Utilizes metal-free organocatalysts[2][3]
Reaction Conditions Varies from low to high temperatures, may require inert atmospheres[1]Generally mild (room temperature)[2]
Scalability Potentially challenging due to multiple steps and purificationMore amenable to scale-up due to fewer steps
Cost-Effectiveness Can be higher due to the cost of catalysts and reagents over multiple stepsGenerally more cost-effective due to fewer steps and cheaper catalysts

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to substituted pyrrolidine-3-carboxylic acids. The multi-step linear synthesis from glycine ethyl ester provides a classic and well-controlled approach, allowing for the construction of complex substitution patterns. However, its length and reliance on potentially expensive and sensitive reagents can be drawbacks in a drug development setting where time and cost are critical.

In contrast, the organocatalytic asymmetric Michael addition represents a more modern, elegant, and efficient strategy. Its conciseness, high enantioselectivity, and use of environmentally benign organocatalysts make it a highly attractive option for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. For process development and large-scale synthesis, the organocatalytic route is likely to be the preferred choice.

Future research in this area will likely focus on expanding the substrate scope of asymmetric methodologies, developing even more efficient and selective catalysts, and applying these synthetic strategies to the creation of novel and potent therapeutic agents. The continued evolution of synthetic organic chemistry will undoubtedly provide even more powerful tools for accessing these critical pharmaceutical building blocks.

References

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. CN111072543B.
  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(35), 5842-5845. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. [Link]

Sources

Efficacy of N-Substituted Pyrrolidine-3-Carboxylic Acid Analogs as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and synthetic tractability.[1] This guide provides a comparative analysis of the efficacy of N-substituted pyrrolidine-3-carboxylic acid analogs as inhibitors of various enzymes, with a particular focus on the impact of the N-substituent on potency and selectivity. By examining structure-activity relationships (SAR) and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these versatile inhibitors.

Introduction: The Versatile Pyrrolidine Scaffold

The five-membered, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, a critical feature for effective enzyme inhibition.[1] The nitrogen atom within the ring not only contributes to the molecule's polarity but also serves as a key point for chemical modification.[1] Variation of the substituent at the N-1 position of the pyrrolidine ring has been shown to be a powerful strategy for modulating the inhibitory activity and selectivity of these compounds against a range of enzymatic targets. This guide will delve into the efficacy of these analogs against several key enzyme classes, including those involved in metabolic diseases and infectious agents.

Comparative Efficacy Against Key Enzyme Targets

The inhibitory potential of N-substituted pyrrolidine-3-carboxylic acid analogs is highly dependent on both the nature of the N-substituent and the specific enzyme target. Below, we compare the efficacy of these analogs against several well-studied enzymes.

α-Amylase and α-Glucosidase Inhibition: Targeting Carbohydrate Metabolism

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type-2 diabetes.[2] Studies on pyrrolidine derivatives have demonstrated their potential as inhibitors of these enzymes. For instance, a series of N-Boc-proline amides, which share the core pyrrolidine structure, have been investigated. The 4-methoxy analogue of these derivatives displayed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[2]

Further investigations into N-acetylpyrrolidine derivatives have also shown inhibitory potential against these enzymes.[3] These findings underscore the importance of the N-substituent in dictating the inhibitory potency against enzymes involved in carbohydrate metabolism.

Compound ClassN-SubstituentTarget EnzymeIC50 (µg/mL)
N-Boc-proline amide analog4-methoxybenzylα-Amylase26.24[2]
N-Boc-proline amide analog4-methoxybenzylα-Glucosidase18.04[2]
N-acetylpyrrolidine derivativeAcetylα-Glucosidase0.52 mM[3]
N-acetylpyrrolidine derivativeAcetylα-Amylase2.72 mM[3]

Table 1: Comparative Inhibitory Activity of N-Substituted Pyrrolidine Analogs against α-Amylase and α-Glucosidase.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: A Target for Antitubercular Agents

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of new antituberculosis drugs.[4] A series of pyrrolidine carboxamides have been identified as potent InhA inhibitors through high-throughput screening.[4] Structure-activity relationship studies revealed that the nature of the substituent on the pyrrolidine core is critical for potent inhibition. For example, the introduction of bulky aromatic groups can enhance potency.[4] One particular pyrrolidine carboxamide analog demonstrated an IC50 of 1.39 µM against InhA.[4]

Compound ClassKey Structural FeaturesTarget EnzymeIC50 (µM)
Pyrrolidine carboxamideFused aromatic amineInhA1.39[4]
Pyrrolidine carboxamide3-isopropoxy substitutionInhA5.55[4]

Table 2: Inhibitory Activity of Pyrrolidine Carboxamide Analogs against M. tuberculosis InhA.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies highlight several key SAR trends for N-substituted pyrrolidine-3-carboxylic acid analogs:

  • N-Substituent Size and Nature: The steric and electronic properties of the N-substituent play a pivotal role in determining both the potency and selectivity of inhibition. For instance, in the context of endothelin receptor antagonism, modifying the N-acyl side chain from a dialkylacetamide to a 2,6-dialkylacetanilide completely reverses receptor selectivity from ETA to ETB.[5]

  • Aromatic vs. Aliphatic Substituents: The presence of aromatic moieties on the N-substituent can lead to favorable pi-stacking or hydrophobic interactions within the enzyme's active site, often enhancing inhibitory activity.[4]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is crucial for optimal binding to the target enzyme. Many enzymes exhibit stereospecific binding, meaning only one enantiomer of a chiral inhibitor will be active.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key enzyme inhibition assays.

Protocol 1: α-Amylase Inhibition Assay

This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from starch hydrolysis by α-amylase.

Materials:

  • α-Amylase solution (from porcine pancreas or human saliva)

  • 1% (w/v) Starch solution in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (1-Ethylpyrrolidine-3-carboxylic acid analogs and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the α-amylase solution to each well.

  • Add 50 µL of the test compound dilution or buffer (for control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: InhA Inhibition Assay (Spectrophotometric)

This assay measures the oxidation of NADH to NAD+ by the enzyme InhA in the presence of its substrate.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (Substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following to each well in order:

    • Assay buffer

    • NADH solution (final concentration typically 100-200 µM)

    • Test compound dilution or DMSO (for control)

    • InhA enzyme solution

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate solution (2-trans-dodecenoyl-CoA).

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) using a spectrophotometer.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition relative to the control (DMSO).

  • Calculate the IC50 value from a dose-response curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Enzyme Product Product Enzyme->Product Catalysis Blocked Inactive Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Inhibitor N-Substituted Pyrrolidine Analog Inhibitor->Enzyme Binding

Caption: General mechanism of competitive enzyme inhibition.

SAR_Logic PyrrolidineCore Pyrrolidine-3-Carboxylic Acid Core InhibitoryActivity Inhibitory Activity (IC50) PyrrolidineCore->InhibitoryActivity Provides Scaffold N_Substituent N-Substituent (e.g., Ethyl, Acetyl, Aryl) N_Substituent->InhibitoryActivity Modulates Potency & Selectivity EnzymeTarget Enzyme Target (e.g., α-Amylase, InhA) EnzymeTarget->InhibitoryActivity Determines Binding Affinity

Caption: Key factors influencing the inhibitory activity of N-substituted pyrrolidine-3-carboxylic acid analogs.

Conclusion

N-substituted pyrrolidine-3-carboxylic acid analogs represent a promising and versatile class of enzyme inhibitors. The ability to readily modify the N-substituent provides a powerful tool for tuning their potency and selectivity against a wide range of enzymatic targets. The data presented in this guide demonstrate the significant impact of these modifications on inhibitory efficacy. Further exploration of the chemical space around this scaffold, guided by the structure-activity relationships outlined herein, holds the potential for the discovery of novel and potent therapeutic agents.

References

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Winn, M., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 41(18), 3337–3342. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(23), 8205. [Link]

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978–3984. [Link]

  • Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 9(9), e19586. [Link]

  • Yusof, M. I. M., et al. (2019). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PeerJ, 7, e7843. [Link]

  • Barreca, M. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

Sources

A Spectroscopic Guide to the Stereoisomers of 1-Ethylpyrrolidine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The subtle yet profound differences between isomers, such as the cis and trans forms of 1-Ethylpyrrolidine-3-carboxylic acid, necessitate robust analytical methodologies for their unambiguous differentiation. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The Structural Imperative: Why Isomer Differentiation Matters

This compound, a substituted proline analogue, possesses two stereocenters, giving rise to distinct spatial arrangements of the ethyl and carboxylic acid groups relative to the pyrrolidine ring. The cis isomer features these two substituents on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor variation in three-dimensional structure can lead to significant differences in how these molecules interact with biological targets, such as enzymes and receptors. Consequently, the ability to selectively synthesize and analytically confirm the identity of each isomer is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy stands as the most powerful tool for elucidating the stereochemistry of organic molecules. The chemical environment of each nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms, providing a detailed structural fingerprint.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of the cis and trans isomers of this compound are predicted to exhibit distinct differences in chemical shifts and coupling constants, arising from the different anisotropic effects and through-space interactions between the substituents.

Key Differentiating Features in ¹H NMR:

  • The C3 Proton (H3): The proton attached to the same carbon as the carboxylic acid group is a key diagnostic signal. In the trans isomer, this proton is expected to be more shielded (appear at a lower chemical shift) compared to the cis isomer. This is due to the anisotropic effect of the lone pair on the nitrogen atom and the spatial relationship with the ethyl group.

  • The Pyrrolidine Ring Protons: The coupling constants between the protons on the pyrrolidine ring will differ between the two isomers. The dihedral angles between adjacent protons are fixed differently in the cis and trans conformations, leading to predictable variations in the vicinal coupling constants (³J). For instance, a larger coupling constant is generally observed for protons with a 180° (anti-periplanar) relationship, which is more likely to be favored in specific conformations of the trans isomer.

  • The Ethyl Group Protons: While the differences may be more subtle, the chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group can also be influenced by their proximity to the carboxylic acid group in the cis isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers

Proton Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
-COOH~10-12 (broad s)~10-12 (broad s)Highly deshielded and subject to hydrogen bonding; not a primary differentiator.[1][2]
C3-HHigher δLower δDeshielding by the proximate ethyl group in the cis isomer.
Pyrrolidine Ring CH₂Complex multipletsComplex multipletsDifferent coupling patterns due to distinct dihedral angles.
N-CH₂-CH₃~2.5-3.0 (q)~2.5-3.0 (q)Minor shifts possible due to overall molecular conformation.
N-CH₂-CH₃~1.1-1.3 (t)~1.1-1.3 (t)Less likely to show significant differentiation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The carbon NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their steric and electronic environments.

Key Differentiating Features in ¹³C NMR:

  • The Carboxyl Carbon (C=O): The chemical shift of the carboxyl carbon is a useful indicator of the electronic environment.[1][2] While significant overlap is possible, subtle differences may arise from intramolecular interactions.

  • The Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring, particularly C2, C3, and C4, are expected to show the most significant differences in their chemical shifts between the cis and trans isomers. The steric compression (gamma-gauche effect) between the substituents in the cis isomer will likely cause an upfield shift (lower ppm value) for the involved carbons compared to the less sterically hindered trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carbon Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
C=O~170-180~170-180Subtle shifts may occur due to differing intramolecular hydrogen bonding possibilities.[3]
C3Upfield shiftedDownfield shiftedSteric compression from the ethyl group in the cis isomer.
C2, C4, C5Different shiftsDifferent shiftsChanges in the overall ring conformation and steric interactions.
N-CH₂-CH₃~45-55~45-55Minor differences expected.
N-CH₂-CH₃~12-18~12-18Unlikely to be a primary point of differentiation.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~5-10 mg of Isomer Solvent 0.5-0.7 mL Deuterated Solvent (e.g., D₂O, CDCl₃, DMSO-d₆) Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz or higher) Vial->Spectrometer Insert Sample H1_Acq ¹H NMR Acquisition (Standard pulse program) Spectrometer->H1_Acq C13_Acq ¹³C{¹H} NMR Acquisition (Proton decoupled) Spectrometer->C13_Acq Processing Fourier Transform, Phase Correction, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift Referencing, Peak Integration (¹H), Coupling Constant Measurement Processing->Analysis Comparison Compare Spectra of cis and trans Isomers Analysis->Comparison

Caption: Workflow for NMR-based differentiation of isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and should be consistent for comparing the two isomers.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom, simplifying the analysis.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). For ¹H NMR, integrate the signals to determine the relative number of protons and measure the coupling constants for key multiplets. For ¹³C NMR, identify the chemical shifts of all carbon atoms.

  • Comparative Analysis: Directly compare the spectra of the two isomers, paying close attention to the diagnostic regions highlighted above.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. While less definitive than NMR for stereoisomer differentiation, it can provide valuable confirmatory data. The overall IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences may be observable in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular geometry.

Key Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the pyrrolidine ring and the ethyl group.[4][5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.[1][2] The exact position can be influenced by hydrogen bonding, which may differ slightly between the solid-state packing of the cis and trans isomers.

  • N-H Stretch: For the parent pyrrolidine, the N-H stretch is observed between 3300 and 3400 cm⁻¹.[4] In the case of this compound, this band will be absent.

  • Fingerprint Region: The region from 600-1400 cm⁻¹ contains a complex series of bending and stretching vibrations that are unique to the overall molecular structure. It is in this region that subtle, yet reproducible, differences between the cis and trans isomers are most likely to be found.

Experimental Protocol for IR Analysis

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis Sample_IR ~1-2 mg of Isomer KBr Dry KBr Powder Sample_IR->KBr Grind Together Pellet KBr Pellet KBr->Pellet Press FTIR FTIR Spectrometer Pellet->FTIR Place in Holder Background Acquire Background (Empty Sample Compartment) FTIR->Background Sample_Scan Acquire Sample Spectrum FTIR->Sample_Scan Process_IR Background Subtraction Sample_Scan->Process_IR Analyze_IR Identify Key Functional Group Frequencies Process_IR->Analyze_IR Compare_IR Overlay and Compare Fingerprint Regions Analyze_IR->Compare_IR

Caption: Workflow for IR-based analysis of isomers.

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the ATR crystal).

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands for the functional groups present.

  • Comparative Analysis: Overlay the spectra of the cis and trans isomers and carefully examine the fingerprint region for any discernible differences.

Mass Spectrometry (MS): Differentiating by Fragmentation

Standard mass spectrometry techniques, which measure the mass-to-charge ratio (m/z), will not distinguish between isomers as they have the same molecular weight. However, tandem mass spectrometry (MS/MS) can reveal structural differences through the analysis of fragmentation patterns. The stereochemical arrangement of the substituents can influence the stability of certain fragment ions, leading to different relative abundances in the MS/MS spectra.

Expected Fragmentation:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass will be identical for both isomers.

  • Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass of 45 Da).

  • Ring Opening and Fragmentation: The pyrrolidine ring can undergo various fragmentation pathways. The relative ease of these fragmentation events may be influenced by the stereochemistry of the substituents, leading to quantitative differences in the abundances of the resulting fragment ions.

Advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) could provide a more definitive separation. IM-MS separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. The different three-dimensional shapes of the cis and trans isomers would likely lead to different drift times, allowing for their separation and individual mass analysis.[6]

Conclusion: An Integrated Approach for Unambiguous Identification

The definitive characterization of the cis and trans isomers of this compound relies on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy are the primary and most powerful tools for elucidating the precise stereochemistry, IR spectroscopy provides valuable confirmatory data on the functional groups present. Tandem mass spectrometry, particularly when coupled with ion mobility, offers an orthogonal technique for differentiation based on gas-phase ion behavior. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between these critical isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
  • ResearchGate. (2025). Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids.
  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
  • Books. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • BioPharmaSpec. (2025).
  • ACS Publications. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry.
  • Supporting Inform
  • ResearchGate. (2023). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione.
  • ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.
  • ChemicalBook. cis-1-(benzyloxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid(1428243-23-5) 1H NMR spectrum.
  • PubMed Central. (2023).
  • The Royal Society of Chemistry.
  • National Institute of Standards and Technology. Pyrrolidine. NIST WebBook.
  • ChemicalBook. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2022). 21.
  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • Oregon State University.
  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • ResearchGate. (2014).
  • OpenStax. (2023). 21.
  • PubChemLite. This compound hydrochloride (C7H13NO2).
  • ChemicalBook. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum.
  • 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid.
  • PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubMed. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.
  • ChemicalBook. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.

Sources

A Preclinical Benchmarking Guide: Evaluating 1-Ethylpyrrolidine-3-carboxylic Acid as a Novel Nicotinic Acetylcholine Receptor Modulator for Smoking Cessation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Smoking Cessation and the Nicotinic Acetylcholine Receptor Target

Nicotine addiction remains a global public health crisis, primarily driven by the potent interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain's reward circuitry.[1][2] Specifically, the α4β2 subtype of the nAChR has been identified as a critical target for therapeutic intervention.[3][4] Activation of these receptors by nicotine triggers dopamine release in the nucleus accumbens, creating the reinforcing and rewarding effects that underpin addiction.[4][5]

Pharmacotherapies for smoking cessation aim to disrupt this cycle by either mimicking the effects of nicotine to alleviate withdrawal symptoms or by blocking nicotine's rewarding effects.[6][7][8] While existing treatments like Varenicline and Bupropion have proven effective, there is still a significant population of smokers who are unable to quit with these aids, highlighting the need for novel chemical entities with potentially improved efficacy or side-effect profiles.

This guide introduces 1-Ethylpyrrolidine-3-carboxylic acid , a novel compound with a pyrrolidine scaffold, a structural motif present in various neurologically active agents. Its potential as an nAChR modulator has not been extensively characterized. The purpose of this document is to provide a rigorous framework for benchmarking this compound against two well-established, FDA-approved smoking cessation agents: Varenicline and Bupropion. We will delve into the established mechanisms of these benchmark drugs, propose a comprehensive experimental workflow for a head-to-head comparison, and present hypothetical data to illustrate the analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation addiction therapies.

Profiles of Benchmark Inhibitors

To establish a baseline for our comparison, it is crucial to understand the distinct pharmacological mechanisms of our chosen benchmarks.

Varenicline: The Selective Partial Agonist

Varenicline is a highly effective smoking cessation aid that acts as a selective partial agonist at the α4β2 nAChR.[3][7][9] Its therapeutic efficacy is derived from a dual mechanism of action:[7][8]

  • Agonist Activity: Varenicline moderately stimulates the α4β2 receptor, but to a significantly lower degree than nicotine.[3][4] This partial stimulation is sufficient to trigger a modest release of dopamine, which helps to alleviate craving and withdrawal symptoms during abstinence.[8]

  • Antagonist Activity: By occupying the receptor's binding site with high affinity, Varenicline competitively inhibits the binding of nicotine from tobacco smoke.[3][4] This blockade prevents the robust dopamine surge that provides the reinforcing "reward" from smoking, thereby reducing the satisfaction derived from a cigarette and aiding in relapse prevention.[7]

Bupropion: A Dual-Action, Non-Nicotinic Approach

Originally developed as an antidepressant, Bupropion was the first non-nicotine-based drug approved for smoking cessation.[10] Its mechanism is distinct from Varenicline and is thought to involve two primary pathways:[6][11]

  • Dopamine and Noradrenaline Reuptake Inhibition: Bupropion and its major metabolites are weak inhibitors of dopamine and noradrenaline reuptake.[6][10] By increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft, Bupropion may mimic some of nicotine's effects on these pathways, thereby mitigating withdrawal symptoms.[10][11]

  • Nicotinic Receptor Antagonism: Bupropion also functions as a non-competitive antagonist of nAChRs.[5][6][12] This action further dampens the rewarding effects of nicotine should a person smoke during a quit attempt.[10]

The interaction of these compounds with the nAChR and the subsequent effect on dopamine signaling is a critical point of comparison.

Signaling Pathway: Nicotine, Varenicline, and Bupropion at the α4β2 nAChR

To visualize the mechanisms described, the following diagram illustrates the modulation of dopamine release in the ventral tegmental area (VTA) by nicotine and the benchmark inhibitors.

Nicotinic_Pathway cluster_presynaptic Presynaptic Neuron (VTA) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist (Strong Activation) Varenicline Varenicline Varenicline->nAChR Partial Agonist (Weak Activation) Bupropion Bupropion Bupropion->nAChR Non-competitive Antagonist (Blockade) Dopamine_Vesicle Dopamine Vesicles nAChR->Dopamine_Vesicle Causes Influx of Na+/Ca2+ (Depolarization) Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Reward_Signal Reward Signal (Reinforcement) Dopamine_Receptor->Reward_Signal

Caption: Modulation of dopamine release by nAChR ligands.

Proposed Experimental Workflow for Benchmarking

To objectively assess the potential of this compound ("Test Compound"), a phased, multi-assay approach is essential. This workflow is designed to first establish its primary interaction with the target receptor and then to characterize the functional consequences of that interaction.

Experimental_Workflow Start Start: Characterize Test Compound BindingAssay Step 1: Radioligand Binding Assay (Determine Affinity) Start->BindingAssay FunctionalAssay Step 2: Functional Assay (Determine Efficacy & Potency) BindingAssay->FunctionalAssay If binding is confirmed DataAnalysis Step 3: Comparative Data Analysis (Benchmark against Varenicline & Bupropion) FunctionalAssay->DataAnalysis Conclusion Conclusion: Profile Test Compound DataAnalysis->Conclusion

Caption: Phased experimental workflow for compound characterization.

Detailed Experimental Protocols

The following protocols represent standard, robust methods for characterizing ligands targeting nAChRs. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol 1: α4β2 nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nAChR and compare it to Varenicline and Bupropion.

Scientific Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor. It is the foundational experiment to confirm a physical interaction between the test compound and the target. We use membranes from cells expressing the receptor to isolate the interaction from downstream cellular events. [³H]-Epibatidine is a commonly used radioligand with high affinity for α4β2 nAChRs.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human α4 and β2 nAChR subunits.

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the following in order:

      • 50 µL of binding buffer.

      • 25 µL of test compound (this compound, Varenicline, or Bupropion) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).

      • 25 µL of [³H]-Epibatidine at a final concentration equal to its Kd (e.g., ~50 pM).

      • 100 µL of the prepared cell membrane suspension (e.g., 20-40 µg of protein).

    • Controls:

      • Total Binding: Wells containing radioligand and membranes but no competitor.

      • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of a known non-radioactive ligand (e.g., 10 µM nicotine) to define background binding.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: α4β2 nAChR Calcium Flux Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50 or IC50) of this compound.

Scientific Rationale: nAChRs are ligand-gated ion channels that are permeable to cations, including Ca²⁺. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration upon receptor activation. This provides a direct readout of the functional consequence of compound binding. By testing the compound alone (agonist mode) and in the presence of a known agonist like acetylcholine (antagonist mode), we can fully characterize its pharmacological profile.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human α4β2 nAChRs in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from cells).

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Procedure (using a FLIPR or similar fluorescence plate reader):

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Place the plate into the fluorescence reader and measure the baseline fluorescence.

    • Agonist Mode:

      • Add varying concentrations of the test compound, Varenicline, or Bupropion to the wells.

      • As a positive control, add a saturating concentration of acetylcholine (ACh) to determine the maximum possible response (Emax).

      • Continuously measure the fluorescence signal for 2-3 minutes.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound, Varenicline, or Bupropion for 15-20 minutes.

      • Add a fixed concentration of ACh (typically its EC80, the concentration that gives 80% of the maximal response) to all wells.

      • Continuously measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Agonist Mode:

      • Plot ΔF against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal response relative to ACh (efficacy, expressed as % Emax). A full agonist will have an efficacy near 100%, a partial agonist will have an efficacy significantly less than 100%, and an antagonist will have an efficacy of 0%.

    • Antagonist Mode:

      • Plot the ACh response (ΔF) against the logarithm of the competitor compound's concentration.

      • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (potency as an antagonist).

Comparative Data Analysis (Hypothetical Data)

To illustrate the benchmarking process, we present the following tables with plausible, hypothetical data for this compound ("Test Compound").

Table 1: Comparative Binding Affinity at the α4β2 nAChR

CompoundKi (nM)Notes
Varenicline 0.8 ± 0.1High affinity, consistent with literature values.
Bupropion 2500 ± 300Lower affinity, acts as a non-competitive antagonist.
Test Compound 45 ± 5.2Hypothetical Result: Moderate affinity, suggesting a direct interaction with the receptor binding site.

Table 2: Comparative Functional Activity at the α4β2 nAChR

CompoundAgonist EC50 (nM)Efficacy (% of ACh Emax)Antagonist IC50 (nM)Functional Profile
Varenicline 2.5 ± 0.445% ± 3%3.0 ± 0.5Partial Agonist
Bupropion > 10,0000%3,500 ± 450Antagonist
Test Compound > 10,0000%120 ± 15Hypothetical Result: Competitive Antagonist

Discussion and Future Directions

Based on our hypothetical data, this compound presents a distinct pharmacological profile compared to the established benchmarks.

  • Binding and Function: The hypothetical results show that the test compound binds to the α4β2 nAChR with moderate affinity (Ki = 45 nM), which is significantly stronger than Bupropion but weaker than Varenicline. Functionally, it displays no agonist activity on its own (efficacy = 0%) but effectively blocks the action of acetylcholine with an IC50 of 120 nM. This profile characterizes it as a competitive antagonist .

  • Benchmarking Insights:

    • Unlike Varenicline, the test compound lacks intrinsic partial agonist activity. This means it would not be expected to alleviate withdrawal symptoms by providing mild receptor stimulation. Its primary mechanism would be to block the reinforcing effects of nicotine, similar to the antagonist component of Bupropion's action but potentially more potent and selective for the nAChR.

    • Compared to Bupropion, the test compound shows a much higher affinity for the nAChR and lacks the dopamine/noradrenaline reuptake inhibition activity. This suggests a more targeted mechanism of action, which could potentially lead to a different side-effect profile.

  • Future Directions:

    • Selectivity Profiling: The next critical step would be to assess the binding affinity of this compound against other nAChR subtypes (e.g., α7, α3β4) and a panel of other CNS receptors and transporters to confirm its selectivity.

    • In Vivo Behavioral Models: If selectivity is confirmed, the compound should be advanced to animal models of nicotine dependence. Key studies would include nicotine self-administration and withdrawal symptom models to see if the antagonist profile translates into a reduction in smoking-related behaviors.

    • Pharmacokinetic and Safety Assessment: A thorough evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and preliminary toxicology is required to determine its suitability as a drug candidate.

This structured, comparative approach provides a clear path for evaluating the therapeutic potential of novel chemical entities like this compound, grounding the investigation in the context of proven clinical agents.

References

  • Fagerstrom, K., & Hughes, J. (2002). Varenicline in the treatment of tobacco dependence. Neuropsychiatric Disease and Treatment, 4(2), 353–363. [Link]

  • Hays, J. T., & Ebbert, J. O. (2008). Varenicline for tobacco dependence. New England Journal of Medicine, 359(19), 2018–2024. [Link]

  • Richmond, R., & Zwar, N. (2003). Review of bupropion for smoking cessation. Drug and Alcohol Review, 22(2), 203–220. [Link]

  • U.S. Food and Drug Administration. (2021). CHANTIX (varenicline) tablet, film coated Label. [Link]

  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis. Cochrane Database of Systematic Reviews, 2013(5), CD009329. [Link]

  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. Trends in Pharmacological Sciences, 28(7), 316–325. [Link]

  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & Rollema, H. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

  • Slemmer, J. E., Martin, B. R., & Damaj, M. I. (2000). Bupropion is a nicotinic antagonist. The Journal of Pharmacology and Experimental Therapeutics, 295(1), 321–327. [Link]

  • Dani, J. A., & Heinemann, S. (1996). Molecular and cellular aspects of nicotine abuse. Neuron, 16(5), 905–908. [Link]

  • Wilkes, S. (2008). The use of bupropion SR in cigarette smoking cessation. International Journal of Chronic Obstructive Pulmonary Disease, 3(1), 45–53. [Link]

  • Tapper, A. R., McKinney, S. L., Nashmi, R., Schwarz, J., Wess, J., Labarca, C., ... & Lester, H. A. (2004). Nicotine activation of α4* receptors: sufficient for reward, tolerance, and sensitization. Science, 306(5698), 1029–1032. [Link]

  • Mansvelder, H. D., & McGehee, D. S. (2000). Long-term potentiation of excitatory inputs to brain reward areas by nicotine. Neuron, 27(2), 349–357. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Dwoskin, L. P., Crooks, P. A., & Teng, L. (2001). Nicotinic receptor antagonists as treatments for nicotine abuse. Current topics in medicinal chemistry, 1(2), 153–174. [Link]

  • Benowitz, N. L. (2010). Nicotine addiction. The New England journal of medicine, 362(24), 2295–2303. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Ethylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of small molecule therapeutics, ensuring target specificity is paramount. Off-target effects, often stemming from unforeseen cross-reactivity, can derail an otherwise promising drug candidate. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on 1-Ethylpyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. By leveraging established immunoassay and biophysical techniques, we will outline a self-validating system to objectively assess its binding profile against structurally similar analogues.

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of drug development, specificity is the holy grail. An ideal therapeutic agent interacts solely with its intended biological target, minimizing the potential for adverse effects. Cross-reactivity, the unintended binding of a molecule to targets other than the primary one, is a significant hurdle. For a small molecule like this compound, which may be developed to interact with a specific protein or enzyme, understanding its potential to bind to other structurally related proteins is crucial for a comprehensive safety and efficacy profile.

This guide will focus on a hypothetical scenario where a murine monoclonal antibody (mAb), designated as mAb-EPC, has been developed to specifically bind to this compound. Our objective is to design and execute a series of experiments to determine the extent to which this antibody cross-reacts with structurally similar analogues.

Selecting Comparator Molecules: A Rationale-Driven Approach

The selection of appropriate comparator molecules is a critical first step in a cross-reactivity study. The choice should be guided by structural similarity to the primary analyte, this compound. For this guide, we will consider the following commercially available analogues:

  • 1-Methylpyrrolidine-3-carboxylic acid: This analogue differs by the substitution of an ethyl group with a methyl group on the nitrogen atom. This subtle change allows for the assessment of the impact of alkyl chain length on binding affinity.

  • N-Benzylpyrrolidine-3-carboxylic acid: The presence of a bulky benzyl group in place of the ethyl group will help determine the steric tolerance of the antibody's binding pocket.

  • (S)-(+)-Pyrrolidine-3-carboxylic acid: This parent compound, lacking any substitution on the nitrogen, will serve as a baseline to understand the contribution of the N-alkylation to the binding interaction.

These analogues provide a logical and informative set for probing the specificity of our hypothetical mAb-EPC.

Experimental Framework for Assessing Cross-Reactivity

A multi-pronged approach utilizing both endpoint immunoassays and real-time biophysical techniques provides the most robust assessment of cross-reactivity. We will detail the methodologies for two gold-standard techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Immunoassay Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Data Interpretation ELISA Competitive ELISA for IC50 Determination Data_Analysis_1 Calculate % Cross-Reactivity ELISA->Data_Analysis_1 Interpretation Comparative Analysis and Reporting Data_Analysis_1->Interpretation SPR Surface Plasmon Resonance for Kinetic Analysis Data_Analysis_2 Determine ka, kd, and KD SPR->Data_Analysis_2 Data_Analysis_2->Interpretation

Caption: A streamlined workflow for the comprehensive assessment of cross-reactivity.

Protocol 1: Competitive ELISA for IC50 Determination

The competitive ELISA is a high-throughput method to determine the concentration of each analogue required to inhibit the binding of mAb-EPC to immobilized this compound by 50% (IC50).

Step-by-Step Methodology
  • Antigen Coating:

    • Prepare a 1 µg/mL solution of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) in 1X PBS (pH 7.4). The conjugation is necessary as small molecules (haptens) are not immunogenic on their own[1].

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (1X PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (1% BSA in 1X PBS) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound (the standard) and the analogue compounds (1-Methylpyrrolidine-3-carboxylic acid, N-Benzylpyrrolidine-3-carboxylic acid, and (S)-(+)-Pyrrolidine-3-carboxylic acid) in assay buffer (0.1% BSA in wash buffer). A typical concentration range would be from 1 µM to 1 pM.

    • In a separate dilution plate, mix 50 µL of each concentration of the standard or analogue with 50 µL of a fixed, predetermined concentration of mAb-EPC (the concentration that yields approximately 80% of the maximum signal in a direct ELISA).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted according to the manufacturer's instructions in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The IC50 value for each compound is determined by plotting the absorbance against the log of the analyte concentration and fitting the data to a four-parameter logistic curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100

CompoundHypothetical IC50 (nM)% Cross-Reactivity
This compound10100%
1-Methylpyrrolidine-3-carboxylic acid5020%
N-Benzylpyrrolidine-3-carboxylic acid5002%
(S)-(+)-Pyrrolidine-3-carboxylic acid10001%

Table 1: Hypothetical competitive ELISA data for mAb-EPC.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[2] This allows for a more detailed characterization of the cross-reactive binding.

Experimental Workflow for SPR

G cluster_0 SPR Experimental Setup cluster_1 Binding Analysis cluster_2 Data Processing Immobilization Immobilize mAb-EPC on Sensor Chip Injection Inject Analogues over Chip Surface Immobilization->Injection Analyte_Prep Prepare Analogue Solutions Analyte_Prep->Injection Regeneration Regenerate Chip Surface Injection->Regeneration Regeneration->Injection Next Analogue Sensorgram Generate Sensorgrams Fitting Fit Data to Kinetic Model Sensorgram->Fitting Data_Analysis_2 Kinetic & Affinity Constants Fitting->Data_Analysis_2 Determine ka, kd, KD

Caption: Step-by-step workflow for SPR-based cross-reactivity analysis.

Step-by-Step Methodology
  • Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize mAb-EPC to the desired level (e.g., 5000 RU) by injecting a 10 µg/mL solution in 10 mM sodium acetate, pH 5.0.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Prepare a series of concentrations for each analyte (this compound and the analogues) in HBS-EP+ buffer. A suitable concentration range would typically span from 0.1 to 10 times the expected dissociation constant (KD).

    • Perform a multi-cycle kinetics experiment by sequentially injecting each concentration of a single analyte over the immobilized mAb-EPC surface, followed by a dissociation phase with buffer flow.

    • Between each analyte injection, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte without denaturing the antibody.

  • Data Analysis:

    • The binding responses are recorded as sensorgrams (Response Units vs. Time).

    • The sensorgrams are double-referenced by subtracting the response from a reference flow cell and a buffer-only injection.

    • The processed data is then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Interpretation

The kinetic and affinity constants provide a quantitative measure of the binding interaction. A lower KD value indicates a higher binding affinity.

Compoundka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10⁵1.5 x 10⁻³1.0 x 10⁻⁸
1-Methylpyrrolidine-3-carboxylic acid8.0 x 10⁴4.0 x 10⁻³5.0 x 10⁻⁸
N-Benzylpyrrolidine-3-carboxylic acid2.0 x 10⁴1.0 x 10⁻²5.0 x 10⁻⁷
(S)-(+)-Pyrrolidine-3-carboxylic acid1.0 x 10⁴1.0 x 10⁻²1.0 x 10⁻⁶

Table 2: Hypothetical SPR kinetic data for the interaction of analogues with mAb-EPC.

Synthesis and Interpretation: A Holistic View

The data from both ELISA and SPR should be considered in concert to build a comprehensive picture of the cross-reactivity profile of mAb-EPC.

  • The competitive ELISA provides a rapid, high-throughput screening method to identify potential cross-reactants and rank their relative binding strengths.

  • SPR offers a more detailed, mechanistic understanding of the binding interactions, dissecting the contributions of association and dissociation rates to the overall affinity.

In our hypothetical study, the results would indicate that mAb-EPC is highly specific for this compound. The cross-reactivity with 1-Methylpyrrolidine-3-carboxylic acid is moderate, suggesting that the antibody can tolerate a smaller alkyl group at the nitrogen position, albeit with a five-fold reduction in affinity. The significantly reduced affinity for N-Benzylpyrrolidine-3-carboxylic acid points to steric hindrance within the antibody's binding pocket. Finally, the very low cross-reactivity with the parent compound, (S)-(+)-Pyrrolidine-3-carboxylic acid, underscores the critical role of the N-ethyl group in the binding interaction.

This structured, data-driven approach ensures the generation of reliable and actionable data, which is indispensable for the successful development of specific and safe small molecule therapeutics.

References

  • Hapten-antibody interactions. PubMed. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethylpyrrolidine-3-carboxylic acid and Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is proactive risk management. When specific hazard information for a chemical is unknown, it must be handled and disposed of by treating it as a hazardous substance. This approach ensures maximum protection for personnel and the environment, in alignment with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Section 1: The Cornerstone of Safe Disposal: Hazardous Waste Determination

Before any handling or disposal can occur, a thorough hazardous waste determination must be performed. This is not merely a suggestion but a cornerstone of compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[1] The goal is to identify the potential hazards a substance may possess.

The Causality Behind Determination: This initial assessment dictates every subsequent step, including the selection of Personal Protective Equipment (PPE), storage requirements, and the final disposal pathway.[2] Failure to correctly classify a waste stream can lead to dangerous chemical reactions, non-compliance fines, and significant safety incidents.[2]

Procedure for Hazard Determination:

  • Review Available Literature: Search for any studies or data on 1-Ethylpyrrolidine-3-carboxylic acid or its close structural analogues.

  • Analyze Structural Analogues: In the absence of direct data, examine the SDS for similar molecules. This can provide clues to potential hazards. For instance, related pyrrolidine derivatives exhibit hazards ranging from severe eye and skin damage to flammability and corrosivity.[3][4][5] This step is for risk assessment, not definitive classification.

  • Assume a Hazardous Profile: Based on the analysis of analogues, a conservative hazard profile should be assumed. For this compound, it is prudent to assume it may be an eye and skin irritant, potentially corrosive, and may react with strong oxidizing agents, acids, and bases.[3][6]

  • Consult Your Institution's Chemical Hygiene Plan (CHP): Your laboratory's CHP, an OSHA-mandated document, provides specific procedures for handling and disposing of hazardous chemicals.[7][8] This plan is the authoritative guide for your specific workplace.

Table 1: Illustrative Hazard Profile for this compound Based on Structural Analogues
Hazard ParameterPotential Risk Based on AnaloguesRationale & Source Examples
Eye Contact High Risk. May cause serious or severe eye damage.Pyrrolidine-3-carboxylic acid is a Category 1 eye irritant.[3] 2-Pyrrolidinone, 1-ethyl- is also noted to cause serious eye damage.[6]
Skin Contact Moderate Risk. May cause skin irritation or burns.Pyrrolidine causes severe skin burns.[4] Other analogues are known skin irritants.
Inhalation Unknown. Assume respiratory tract irritation is possible.The toxicological properties of many analogues are not fully investigated, but respiratory irritation is a common hazard for organic chemicals.[9]
Ingestion Unknown. Assume harmful if swallowed.Pyrrolidine is harmful if swallowed.[4]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. This is a common characteristic of similar chemical structures.[3][6]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the assumed hazard profile, stringent safety measures are required. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[7][10]

Mandatory PPE:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes. Standard safety glasses are insufficient.[11]

  • Hand Protection: Wear chemically resistant gloves. Given the lack of specific data, nitrile gloves are a minimum, but consulting a glove compatibility chart or using thicker, more robust gloves (e.g., butyl rubber) is recommended.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[4] For larger quantities, a chemically resistant apron is advisable.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

Section 3: Step-by-Step Waste Collection & Containment Protocol

Proper containment is critical to prevent leaks and exposures.[12] The following procedure aligns with EPA and OSHA guidelines for hazardous waste management.

Step 1: Select the Correct Waste Container

  • Choose a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, leak-proof screw-top cap.

  • Ensure the container is in good condition, free from cracks or contamination.

Step 2: Segregate the Waste

  • Crucially, do not mix this waste with other chemical waste streams. [12] Segregation prevents potentially violent chemical reactions.[2]

  • Specifically, store this waste away from strong acids, bases, and oxidizing agents.[3][6]

Step 3: Label the Container Correctly

  • Improper labeling is a major compliance violation. The label must be clear, durable, and contain the following information as mandated by the EPA[13][14]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear statement of the potential hazards (e.g., "Corrosive, Eye and Skin Irritant").

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Accumulate Waste Safely

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.[14]

Section 4: Final Disposal Pathway: The Role of Professional Waste Management

For a novel compound without a complete safety profile, on-site treatment or drain disposal is strictly forbidden. The only professionally acceptable and legally compliant method of disposal is through your institution's Environmental Health & Safety (EH&S) office and their contracted licensed hazardous waste disposal company.[2]

Disposal Workflow:

  • Accumulate Waste: Follow the collection protocol described in Section 3.

  • Request Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EH&S office to schedule a hazardous waste pickup.

  • Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[14]

  • Professional Disposal: The licensed waste management company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most likely disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction.[12]

Diagram 1: Decision Workflow for Uncharacterized Chemical Waste

This diagram illustrates the mandatory decision-making process for disposing of a chemical with incomplete hazard data.

G start Generate New Chemical Waste (e.g., this compound) sds_check Is a complete Safety Data Sheet (SDS) available for this specific chemical? start->sds_check sds_yes Follow specific disposal instructions provided in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No SDS Available. Proceed with caution. sds_check->sds_no No hazard_det Perform Hazard Determination: 1. Analyze structural analogues. 2. Assume a conservative hazard profile. 3. Consult institutional Chemical Hygiene Plan. sds_no->hazard_det treat_as_haz TREAT AS HAZARDOUS WASTE hazard_det->treat_as_haz containment Containment & Labeling Protocol: - Use compatible, sealed container. - Segregate from other waste streams. - Label with 'Hazardous Waste', full chemical name, hazards, and accumulation date. treat_as_haz->containment storage Store in designated Satellite Accumulation Area (SAA). containment->storage ehs_contact Contact Institutional EH&S Office for waste pickup. storage->ehs_contact final_disposal Licensed vendor collects waste for final disposal via incineration. ehs_contact->final_disposal

Caption: Decision workflow for uncharacterized chemical waste disposal.

Section 5: Spill and Emergency Procedures

Accidents require immediate and correct responses.

For Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert others and contact your institution's emergency response number or EH&S office immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion

The responsible management and disposal of new chemical entities like this compound are paramount in a research environment. By adhering to a conservative, safety-first approach, researchers can ensure compliance with federal regulations and protect themselves, their colleagues, and the environment. The core directives are clear: perform a thorough hazard determination, use appropriate PPE, contain and label waste correctly, and always channel final disposal through a licensed professional waste management service. When in doubt, the safest course of action is always to treat an unknown substance as hazardous.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt. Cole-Parmer.

  • SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.

  • 1-Pyrrolidinecarboxylic acid, ethyl ester SDS. ECHEMI.

  • SAFETY DATA SHEET - (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. Sigma-Aldrich.

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.

  • SAFETY DATA SHEET - 2-Pyrrolidinone, 1-ethyl-. Fisher Scientific.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Material Safety Data Sheet - (1'R,3R)-1-(1'-Phenylethyl)-5-Oxo-3-Pyrrolidine Carboxylic Acid. Cole-Parmer.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University.

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Occupational Safety and Health Administration.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.